m-PEG4-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYFFZZPEREGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to m-PEG4-NHS Ester
Introduction
This compound is a monofunctional, discrete polyethylene (B3416737) glycol (PEG) derivative used extensively in bioconjugation and drug delivery.[1][2] It consists of a methoxy-terminated PEG chain with four ethylene (B1197577) glycol units (m-PEG4) and a reactive N-hydroxysuccinimide (NHS) ester group at the other end.[2] The NHS ester group is highly reactive towards primary amine groups (-NH2) found on biomolecules like proteins, peptides, and amine-modified oligonucleotides, forming a stable and covalent amide bond.[3][4]
The key feature of this reagent is its well-defined molecular weight and structure, which allows for precise control over the PEGylation process. The hydrophilic PEG spacer enhances the aqueous solubility of the modified molecule, can reduce aggregation, and may decrease immunogenicity. These properties make this compound a valuable tool for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules and for modifying surfaces in diagnostic and research applications.
Core Properties and Specifications
The physical and chemical properties of this compound are summarized below, providing a clear reference for experimental design and execution.
| Property | Value | Citations |
| CAS Number | 622405-78-1 | |
| Molecular Formula | C14H23NO8 | |
| Molecular Weight | 333.33 g/mol | |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 2,5,8,11-tetraoxatetradecan-14-oate | |
| Appearance | Solid or viscous liquid | |
| Purity | Typically >90% or >98% depending on the supplier | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be kept dry and protected from light. NHS esters are moisture-sensitive. | |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical |
Mechanism of Action: Amine-Reactive Conjugation
The primary utility of this compound lies in its ability to covalently attach PEG chains to molecules containing primary amines. The NHS ester group is an excellent leaving group that readily reacts with nucleophilic primary amines via an acylation reaction. This reaction is most efficient at a pH range of 7.2 to 8.5. The process results in the formation of a highly stable amide bond, linking the PEG chain to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.
Applications in Research and Development
The unique properties of this compound make it a versatile reagent in several key scientific areas.
Bioconjugation and PEGylation
The process of covalently attaching PEG chains to biomolecules, known as PEGylation, is the most common application. This modification can:
-
Increase Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic proteins or peptides in aqueous buffers.
-
Enhance Stability: PEGylation can protect proteins from proteolytic degradation, thereby increasing their circulating half-life.
-
Reduce Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the potential for an immune response.
-
Minimize Aggregation: By sterically hindering intermolecular interactions, PEGylation can prevent the aggregation of proteins stored in solution.
Drug Delivery
In drug development, this compound is used to attach PEG chains to small molecule drugs, peptides, or antibody-drug conjugates (ADCs). This modification can improve the drug's pharmacokinetic profile by increasing its hydrodynamic volume, which can lead to reduced renal clearance and a longer in-vivo half-life.
Surface Modification
The reagent is used to modify surfaces such as nanoparticles, medical devices, and biosensors. This creates a hydrophilic and biocompatible surface that can resist non-specific protein binding (an anti-fouling effect), which is critical for the performance of in-vivo diagnostics and implants.
PROTAC Synthesis
This compound serves as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker connects the target-binding ligand and the E3 ligase ligand.
Experimental Protocol: Protein PEGylation
This section provides a detailed methodology for conjugating this compound to a protein. This protocol is a synthesis of best practices and may require optimization for specific proteins.
Materials
-
Protein of interest
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Amine-free reaction buffer (e.g., PBS, HEPES, bicarbonate, or borate (B1201080) buffer, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography columns or dialysis cassettes)
Methodologies
1. Preparation of Protein Solution
-
Ensure the protein is in an appropriate amine-free buffer at a pH between 7.2 and 8.5. If the stock buffer contains amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.
2. Preparation of this compound Solution
-
Important: NHS esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. This stock solution should be used promptly as the NHS ester hydrolyzes in the presence of water.
3. Conjugation Reaction
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring or vortexing. The optimal molar ratio should be determined empirically for each specific protein.
-
Ensure the final volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The longer incubation at a lower temperature may be preferable for sensitive proteins.
4. Quenching the Reaction
-
To stop the reaction and consume any unreacted NHS ester, add the quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature.
5. Purification of the PEGylated Protein
-
Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted components.
-
Dialysis or Tangential Flow Filtration: These methods are also suitable for removing small molecule impurities from the final product.
6. Analysis and Storage
-
Analyze the final product using techniques like SDS-PAGE (to observe the shift in molecular weight), and UV-Vis spectroscopy (to determine protein concentration).
-
Store the purified PEGylated protein under appropriate conditions, typically at -20°C or -80°C.
References
An In-depth Technical Guide to m-PEG4-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl-poly(ethylene glycol)4-N-hydroxysuccinimidyl ester (m-PEG4-NHS ester), a commonly utilized crosslinker in bioconjugation and drug development. This document details its chemical and physical properties, with a particular focus on its molecular weight. It also provides detailed experimental protocols for its application in modifying proteins, such as antibodies, and outlines a workflow for the development of Antibody-Drug Conjugates (ADCs). Furthermore, this guide explores the impact of PEGylation on cellular signaling pathways.
Core Properties of this compound
The term "this compound" can refer to two distinct molecules with different chemical formulas and, consequently, different molecular weights. This discrepancy is crucial for researchers to consider when planning experiments and ordering reagents. The properties of both common variants are summarized below for clarity.
Table 1: Physicochemical Properties of Common this compound Variants
| Property | Variant 1 | Variant 2 |
| Chemical Formula | C14H23NO8[1] | C16H27NO9[2] |
| Molecular Weight | 333.33 g/mol [3][4] | 377.39 g/mol [2] |
| CAS Number | 622405-78-1 | 874208-94-3 |
| Appearance | Colorless to light yellow liquid or solid powder | Information not readily available |
| Purity | Typically >95% | Typically >90% |
| Solubility | Soluble in DMSO, DMF, DCM | Information not readily available |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated |
Note: Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific information.
The N-hydroxysuccinimidyl (NHS) ester functional group is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds. The methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain is a hydrophilic spacer that can increase the solubility, stability, and circulation half-life of the conjugated molecule, while potentially reducing its immunogenicity.
Experimental Protocols
Protocol 1: General Procedure for Antibody PEGylation with this compound
This protocol outlines the steps for conjugating this compound to an antibody. The molar excess of the PEG reagent may need to be optimized to achieve the desired degree of labeling.
Materials:
-
Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS at pH 7.2-8.0 using dialysis or a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. It is crucial to minimize exposure to moisture as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will consume any unreacted NHS ester.
-
Purification of the PEGylated Antibody: Remove unreacted this compound and other byproducts by size-exclusion chromatography (SEC). Monitor the elution profile using UV absorbance at 280 nm.
-
Characterization: Characterize the purified PEGylated antibody to determine the degree of PEGylation. This can be achieved using techniques such as SDS-PAGE, which will show a shift in molecular weight, or more quantitative methods like MALDI-TOF mass spectrometry.
Troubleshooting:
-
Low Labeling Efficiency: Ensure the antibody buffer is amine-free. Increase the molar excess of the this compound or prolong the reaction time.
-
Protein Aggregation: This may occur with excessive PEGylation. Reduce the molar excess of the PEG reagent.
-
High Background in Immunoassays: This can be due to non-specific binding of the PEGylated antibody. Optimize blocking and washing steps in your assay.
Visualizing Workflows and Pathways
Workflow for Antibody-Drug Conjugate (ADC) Development
The following diagram illustrates a typical workflow for the development of an ADC where a PEG linker, such as this compound, is used to attach a cytotoxic drug to an antibody.
References
Navigating the Solubility of m-PEG4-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of m-PEG4-NHS ester, a commonly used PEGylation reagent in bioconjugation, drug delivery, and surface modification. Understanding its solubility and handling is critical for the successful design and execution of experiments involving the modification of proteins, peptides, oligonucleotides, and other amine-containing molecules.
Core Concepts: Structure and Solubility
This compound, or methoxy(polyethylene glycol)-N-hydroxysuccinimidyl ester, possesses a structure that dictates its solubility profile. The molecule consists of a terminal methoxy (B1213986) group, a flexible hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group. The PEG spacer is a key feature, as it imparts hydrophilicity and enhances the aqueous solubility of the reagent and the resulting conjugate.[1][2][3]
While the PEG chain improves water solubility, the NHS ester itself is susceptible to hydrolysis in aqueous environments. This competing reaction is a critical consideration in experimental design.
Qualitative and Quantitative Solubility Data
Precise quantitative solubility data for this compound is not consistently published across suppliers. However, a qualitative understanding of its solubility in various solvents is well-established.
Table 1: Qualitative Solubility of this compound
| Solvent Type | Solvent Examples | Solubility | Notes |
| Organic Solvents | Dimethyl Sulfoxide (DMSO)[4][5], Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble | These are the recommended solvents for preparing stock solutions. |
| Aqueous Media | Buffers (e.g., PBS) | The hydrophilic PEG spacer increases solubility in aqueous media. | Direct dissolution in aqueous buffers can be challenging and is often not recommended due to hydrolysis. |
It is standard practice to first dissolve this compound in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to an aqueous reaction mixture. The final concentration of the organic solvent in the aqueous reaction should be kept low (typically below 10%) to minimize potential adverse effects on protein structure and function.
The Critical Role of Hydrolysis
The primary challenge in working with this compound in aqueous solutions is the hydrolysis of the NHS ester group. This reaction inactivates the reagent by converting the NHS ester to a non-reactive carboxyl group, which can no longer react with primary amines. The rate of hydrolysis is significantly influenced by pH and temperature.
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Note: These values are for NHS esters in general and serve as a guideline.
This data underscores the importance of performing conjugation reactions at a slightly acidic to neutral pH (typically 7.2-8.0) and managing reaction times to favor the aminolysis (reaction with the amine) over hydrolysis.
Experimental Protocols
Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in conjugation reactions.
Materials:
-
This compound
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Appropriate vials and syringes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the reagent in a suitable vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex or gently agitate until the reagent is completely dissolved.
-
Use the stock solution immediately. Do not store stock solutions for extended periods, as the NHS ester is moisture-sensitive and will hydrolyze over time.
General Protocol for Protein PEGylation
Objective: To covalently attach this compound to a protein via its primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Freshly prepared this compound stock solution
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Ensure the protein sample is in a suitable amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is minimal (e.g., <10%).
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically.
-
To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.
-
Purify the PEGylated protein from excess reagent and byproducts using an appropriate method such as dialysis or size-exclusion chromatography.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for this compound conjugation.
References
m-PEG4-NHS Ester: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage of m-PEG4-NHS ester, a commonly used amine-reactive PEGylation reagent. Understanding the stability of this reagent is critical for ensuring the reproducibility of bioconjugation reactions and the quality of the resulting products. This guide summarizes key stability data, outlines detailed experimental protocols for stability assessment, and provides recommendations for optimal storage and handling.
Core Concepts: Stability of this compound
The utility of this compound in bioconjugation is predicated on the reactivity of the N-hydroxysuccinimide (NHS) ester group towards primary amines. However, this reactive group is also susceptible to hydrolysis, which is the primary degradation pathway. The rate of hydrolysis is highly dependent on several factors, most notably pH and temperature.
Hydrolysis Pathway of this compound
The NHS ester of this compound reacts with water, leading to the formation of the corresponding unreactive carboxylic acid and N-hydroxysuccinimide (NHS). This reaction is irreversible and renders the PEGylation reagent incapable of reacting with its intended target.
Caption: Hydrolysis of this compound.
Quantitative Stability Data
The stability of this compound is most effectively communicated through its hydrolysis half-life (t½), which is the time it takes for 50% of the active NHS ester to degrade. The following tables summarize the available quantitative data on the hydrolysis of similar PEG-NHS esters.
Table 1: Hydrolysis Half-Life of PEG-NHS Esters at 25°C
| Linker Type | pH | Half-Life (minutes) |
| Succinimidyl Propionate (B1217596) (SPA) | 8.0 | 16.5 |
Note: The structure of this compound contains a succinimidyl propionate linker.
Table 2: Estimated Hydrolysis Half-Life of Succinimidyl Propionate (SPA) at 25°C
| pH | Estimated Half-Life (minutes) |
| 7.0 | ~49.5 |
| 8.0 | 16.5 |
| 9.0 | ~5.5 |
Estimation based on the principle that the half-life typically triples when the pH is lowered by one unit.
Table 3: Hydrolysis Half-Life of Branched PEG-NHS Esters
| pH | Half-Life |
| 7.4 | >120 minutes[1] |
| 9.0 | <9 minutes[1] |
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the reactivity of this compound.
Solid Form:
-
Long-term Storage: Store at -20°C in a tightly sealed container with a desiccant.
-
Short-term Storage: For frequent use, storage at 2-8°C with a desiccant is acceptable for short periods.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. It is recommended to purge the vial with an inert gas like argon or nitrogen before resealing.
In Solution:
-
Solvent: Dissolve this compound in a high-quality, anhydrous, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.
-
Stability in Solution: Stock solutions are not recommended due to the susceptibility of the NHS ester to hydrolysis, even in anhydrous organic solvents if trace amounts of water are present. Any unused reconstituted reagent should be discarded.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using several analytical techniques. Below are detailed protocols for spectrophotometric and HPLC-based methods.
Spectrophotometric Determination of NHS Ester Hydrolysis
This method relies on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be quantified by its absorbance at 260 nm.
Experimental Workflow
Caption: Workflow for spectrophotometric stability assessment.
Methodology:
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers (e.g., phosphate, borate) at various pH values (e.g., 7.0, 7.5, 8.0, 8.5)
-
UV-Vis spectrophotometer
-
Temperature-controlled incubator or water bath
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO immediately before use.
-
Equilibrate the aqueous buffers to the desired temperature (e.g., 25°C).
-
Initiate the hydrolysis reaction by diluting a small volume of the this compound stock solution into the pre-warmed buffer to a final concentration of approximately 1 mg/mL.
-
Immediately measure the absorbance of the solution at 260 nm at t=0.
-
Continue to measure the absorbance at regular intervals over a period of time appropriate for the expected half-life.
-
The increase in absorbance at 260 nm corresponds to the release of NHS. The concentration of hydrolyzed ester can be calculated using the molar extinction coefficient of NHS (ε ≈ 8,600 M⁻¹cm⁻¹ at 260 nm).
-
Plot the percentage of remaining active NHS ester versus time to determine the hydrolysis half-life.
-
HPLC-Based Stability Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify the intact this compound from its hydrolysis product, m-PEG4-carboxylic acid.
Experimental Workflow
Caption: Workflow for HPLC-based stability assessment.
Methodology:
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers at various pH values
-
Quenching solution (e.g., 1% trifluoroacetic acid (TFA) in water)
-
RP-HPLC system with a C18 column and UV detector
-
Mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)
-
-
Procedure:
-
Prepare and incubate the this compound samples in aqueous buffers at different pH values and temperatures as described in the spectrophotometric method.
-
At predetermined time points, withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by adding an equal volume of the quenching solution. This will protonate the carboxylate and stabilize the sample for analysis.
-
Inject the quenched sample onto the C18 column.
-
Elute the components using a suitable gradient of the mobile phases (e.g., a linear gradient from 10% to 90% acetonitrile over 20 minutes).
-
Monitor the elution profile at a wavelength where both the ester and the acid can be detected (e.g., 214 nm).
-
Identify the peaks corresponding to this compound and m-PEG4-carboxylic acid based on their retention times (the ester will be more hydrophobic and have a longer retention time).
-
Calculate the percentage of remaining this compound at each time point by comparing its peak area to the total peak area of the ester and the acid.
-
Plot the percentage of remaining ester versus time to determine the hydrolysis half-life. A study on a similar system used HPLC with mass spectrometry for species identification and absorption spectroscopy for quantitation.
-
Conclusion
The stability of this compound is a critical parameter that directly impacts the efficiency and reproducibility of bioconjugation reactions. The primary degradation pathway is hydrolysis of the NHS ester, which is significantly accelerated by increasing pH and temperature. For optimal performance, this compound should be stored under desiccated conditions at -20°C and reconstituted in anhydrous, amine-free solvents immediately prior to use. The provided experimental protocols offer robust methods for researchers to assess the stability of their this compound reagents under their specific experimental conditions, ensuring the generation of high-quality bioconjugates.
References
The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics and diagnostics, bioconjugation—the covalent linking of molecules to biological entities like proteins and antibodies—is a cornerstone technology. The choice of the chemical linker to bridge these components is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) spacers have become indispensable. This guide focuses on the discrete PEG4 spacer, a chain of four ethylene (B1197577) glycol units, a widely utilized tool in modern bioconjugation. Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]
Core Functions of the PEG4 Spacer in Bioconjugation
The PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility: A primary advantage of incorporating a PEG4 spacer is the significant enhancement of hydrophilicity.[1][2] Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic, which can lead to aggregation and poor solubility.[2][3] The ethylene glycol units of the PEG4 spacer are hydrophilic, increasing the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and handling.
-
Reduced Immunogenicity and Enhanced Stability: The PEG component can create a protective hydration layer around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, potentially reducing the risk of an adverse immune response. Furthermore, this hydration shell can protect the bioconjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.
-
Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and altered biodistribution of the bioconjugate. This can lead to improved drug exposure at the target site and a better overall therapeutic index.
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated molecules. This separation is vital for maintaining the biological activity of the protein or antibody by preventing the payload from interfering with its binding site. This spacing also ensures that the payload is accessible to its target once the bioconjugate reaches its destination. Research has shown that the inclusion of a PEG spacer can lead to a more than four-fold increase in the reactivity of conjugated antibodies by alleviating steric hindrance.
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer significantly influences the biological properties of a bioconjugate. While comprehensive quantitative data directly comparing a PEG4 spacer to other lengths across all platforms is not always consolidated, studies on peptide conjugates and other bioconjugates provide valuable insights.
Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length (n) | IC50 (nM) | Reference |
| natGa-NOTA-PEG2-RM26 | 2 | 3.1 ± 0.2 | |
| natGa-NOTA-PEG3-RM26 | 3 | 3.9 ± 0.3 | |
| natGa-NOTA-PEG4-RM26 | 4 | 5.4 ± 0.4 | |
| natGa-NOTA-PEG6-RM26 | 6 | 5.8 ± 0.3 |
Table 2: In Vitro Properties of Bombesin Antagonists with Different PEG Spacer Lengths
| Conjugate | PEG Spacer Length (n) | logD (octanol/water) | Serum Stability (T1/2, hours) |
| DOTA-PEG2-Antagonist | 2 | -1.95 | 246 ± 4 |
| DOTA-PEG4-Antagonist | 4 | - | - |
| DOTA-PEG6-Antagonist | 6 | - | 584 ± 20 |
| DOTA-PEG12-Antagonist | 12 | -2.22 | - |
| Data adapted from F. Ginj et al., Nuclear Medicine and Biology, 2014. |
Table 3: Pharmacokinetic Parameters of an Antibody-Drug Conjugate with Varying PEG Spacer Lengths
| ADC Linker | PEG Spacer Length | Key Pharmacokinetic Observation | Reference |
| Dipeptide Linker | mPEG24 | Demonstrated a prolonged half-life and enhanced animal tolerability compared to non-PEGylated counterparts. | |
| Glucuronide-MMAE | PEG8 | ADC clearance slowed and exposure (AUC) increased, plateauing at 8 PEG units. |
Experimental Protocols
The versatility of the PEG4 spacer is realized through its functionalization with various reactive groups. The most common chemistries for bioconjugation are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (e.g., lysine (B10760008) residues) and maleimide (B117702) chemistry for targeting sulfhydryl groups (from cysteine residues).
Protocol 1: EDC/NHS Coupling for Amine-Reactive PEG4-NHS Ester Formation
This protocol describes the activation of a carboxyl-terminated PEG4 linker (e.g., Me-Tz-PEG4-COOH) to an amine-reactive NHS ester.
Materials and Reagents:
-
Carboxyl-PEG4 Linker (e.g., Me-Tz-PEG4-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.
-
Prepare a stock solution of the Carboxyl-PEG4 linker (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO.
-
-
Activation of Carboxyl-PEG4 Linker:
-
In a reaction vial, dissolve the Carboxyl-PEG4 linker in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the Carboxyl-PEG4 linker.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to an Amine-Containing Protein (e.g., Antibody):
-
The activated PEG4-NHS ester is now ready for conjugation. It is recommended to use the activated linker immediately due to the limited half-life of the NHS ester in aqueous solutions.
-
Add the activated PEG4-NHS ester solution to the protein solution in Coupling Buffer. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as 1 M Tris-HCl (pH 8.0) or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-functionalized PEG4 linker to a protein containing free sulfhydryl groups.
Materials and Reagents:
-
Maleimide-PEG4 Linker
-
Protein with free sulfhydryl groups
-
Conjugation Buffer: PBS, pH 6.5-7.5 (degassed)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: Cysteine or 2-Mercaptoethanol
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation (Optional Reduction):
-
If the protein's cysteine residues are in disulfide bonds, they must be reduced.
-
Dissolve the protein in Conjugation Buffer and add a 10-fold molar excess of TCEP.
-
Incubate for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Maleimide-PEG4 linker in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG4 linker stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add cysteine to a final concentration of 10 mM to cap any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and quenching reagent.
-
Characterization of PEG4-Bioconjugates
Proper characterization of the final conjugate is crucial to ensure its quality and desired properties.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique to determine the molar mass of the conjugate, the degree of PEGylation, and to assess for aggregation. For antibody-drug conjugates, SEC-MALS in conjunction with UV and differential refractive index (dRI) detection can be used to determine the drug-to-antibody ratio (DAR).
-
Mass Spectrometry (MS): ESI-MS and MALDI-MS are used to confirm the identity and purity of the conjugate, determine the precise mass, and identify the sites of conjugation through peptide mapping.
Visualizations of Key Pathways and Workflows
Workflow for NHS-Ester-PEG4 Conjugation to Primary Amines
Caption: Workflow for NHS-Ester-PEG4 Conjugation.
Mechanism of Targeted Protein Degradation by a PROTAC with a PEG4 Spacer
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The PEG4 spacer, though a relatively small component in the architecture of a bioconjugate, plays a disproportionately significant role in its ultimate success. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The strategic incorporation of PEG4 spacers allows for the fine-tuning of a bioconjugate's properties to enhance its therapeutic potential. The detailed protocols and workflows provided in this guide offer a practical framework for the application of PEG4 technology, empowering researchers to develop more effective and safer biotherapeutics.
References
An In-depth Technical Guide to m-PEG4-NHS Ester: A Versatile Tool in Bioconjugation and Drug Discovery
I have completed the search and information gathering phase. I have a good collection of data on the chemical and physical properties of m-PEG4-NHS ester (CAS 622405-78-1) from various chemical supplier websites. I also have a general understanding of its primary application in bioconjugation for PEGylating proteins and its emerging role as a linker in the development of PROTACs.
However, a significant challenge remains. Despite multiple targeted searches, I have not been able to locate a peer-reviewed research article that provides a specific, detailed experimental protocol for the use of this compound with the CAS number 622405-78-1. The protocols I have found are for other NHS esters or are very general guidelines for the chemical reaction.
Furthermore, and critically, I have not found a research paper that uses a conjugate of this compound to investigate a specific signaling pathway. This is a mandatory requirement for creating the requested Graphviz diagram. The link to PROTACs is strong in the product descriptions, and PROTACs inherently involve the ubiquitin-proteasome pathway, but I lack a concrete example from a research paper that uses this specific linker and details the effects on a signaling pathway that could be diagrammed.
Given these limitations, I will proceed to structure the whitepaper with the information I have. I will create tables for the chemical and physical data. I will synthesize a general experimental protocol for NHS ester conjugation based on the available information, clearly stating that it is a general method and not from a specific study using this exact compound. For the mandatory visualization, I will create a diagram of the general PROTAC mechanism, as this is the most relevant "signaling pathway" or logical relationship where this molecule is implicated, and I will caption it to reflect this general nature. I will have to generate the DOT script for this diagram.
I will then write the final in-depth technical guide based on all the gathered information, adhering to all the user's requirements for data presentation, the generalized experimental protocol, and the mandatory visualization with the specified formatting.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS Number: 622405-78-1), a heterobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical and physical properties, outlines a general experimental protocol for its use, and illustrates its application in the context of targeted protein degradation.
Core Properties of this compound
This compound, also known as methyl-PEG4-N-hydroxysuccinimidyl ester, is a valuable reagent for covalently attaching a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer to primary amines on biomolecules. The methoxy-terminated PEG chain enhances the solubility and stability of the modified molecule, while the N-hydroxysuccinimide (NHS) ester provides a reactive handle for efficient conjugation.
Chemical and Physical Data
The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.
| Identifier | Value | Source(s) |
| CAS Number | 622405-78-1 | [1][2] |
| Molecular Formula | C14H23NO8 | [1][2] |
| Molecular Weight | 333.33 g/mol | [1] |
| Physical Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid or solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated |
Mechanism of Action and Applications
The primary utility of this compound lies in its ability to react with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides. The NHS ester reacts with the nucleophilic amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. The hydrophilic PEG4 spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic volume and reducing immunogenicity.
Key applications include:
-
PEGylation of Proteins and Peptides: To enhance solubility, stability, and circulation half-life.
-
Antibody-Drug Conjugates (ADCs): As a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
Surface Modification: To functionalize nanoparticles and other surfaces to reduce non-specific binding.
-
PROTACs (Proteolysis Targeting Chimeras): As a component of the linker connecting a target protein-binding ligand to an E3 ligase-recruiting ligand.
Experimental Protocol: General Procedure for Protein Conjugation
The following is a generalized protocol for the conjugation of this compound to a protein. The optimal conditions, such as the molar excess of the reagent and reaction time, should be determined empirically for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound (CAS 622405-78-1)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time may vary.
-
Quenching: To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using an appropriate purification method such as dialysis or size-exclusion chromatography.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity and activity.
Caption: A flowchart of the general experimental workflow for protein conjugation.
Application in Targeted Protein Degradation (PROTACs)
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound can be a building block, is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Caption: The general mechanism of action for a PROTAC in targeted protein degradation.
Conclusion
This compound is a versatile and valuable tool for researchers in various scientific disciplines. Its well-defined structure and reactivity allow for the precise modification of biomolecules, enabling a wide range of applications from fundamental research to the development of novel therapeutics. The ability to enhance the properties of proteins and serve as a critical component in advanced drug delivery systems like ADCs and PROTACs underscores its importance in modern biomedical research.
References
An In-depth Technical Guide to PEGylation Reagents for Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. This modification enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn improves their pharmacokinetic and pharmacodynamic profiles. Benefits include a longer circulating half-life, reduced immunogenicity and antigenicity, and increased stability and solubility. This guide provides a comprehensive overview of PEGylation reagents, their chemistries, and the experimental protocols for their application, tailored for professionals in drug development and research.
The Landscape of PEGylation Reagents: From First Generation to Advanced Architectures
The evolution of PEGylation technology has led to a diverse array of reagents, offering varying degrees of selectivity and control over the conjugation process.
First-Generation PEGylation: Random Conjugation
The initial foray into PEGylation utilized linear, monofunctional methoxy (B1213986) PEG (mPEG) derivatives. These first-generation reagents typically targeted the most abundant and accessible reactive groups on a protein's surface, primarily the ε-amino groups of lysine (B10760008) residues. This often resulted in a heterogeneous mixture of PEGylated proteins with varying numbers of PEG chains attached at different locations, which could lead to a loss of biological activity if the modification occurred at or near the active site.
Second-Generation PEGylation: Towards Site-Specificity
To overcome the limitations of random conjugation, second-generation PEGylation reagents were developed with improved selectivity for specific amino acid residues. This allows for greater control over the site of PEG attachment, leading to more homogeneous and well-defined conjugates with preserved biological function. These reagents often feature functional groups that react with less abundant amino acids or under specific reaction conditions to target the N-terminal α-amino group.
Advanced PEG Architectures: Enhancing Properties
Beyond linear chains, PEG reagents are now available in various architectures that offer distinct advantages:
-
Branched PEGs: These consist of two linear PEG chains linked to a single reactive group. The bulky nature of branched PEGs provides a more effective shield against proteolytic enzymes and the immune system.[1] Comparative studies have shown that proteins modified with branched PEGs may exhibit superior in-vitro and in-vivo therapeutic efficacy compared to their linear PEG counterparts of the same molecular weight.
-
Multi-Arm PEGs: These reagents feature three or more PEG chains radiating from a central core. They are particularly useful for creating hydrogels and for applications where a high PEG density is desired.
-
Y-Shaped PEGs: A type of branched PEG with two PEG chains attached to a central core that also contains the reactive group. This structure can offer steric advantages and has been employed in the development of several therapeutic candidates.
-
Comb-Shaped PEGs: These polymers have multiple PEG chains grafted onto a polymer backbone, creating a structure with a high density of PEG chains.
The Chemistry of Protein PEGylation: A Targeted Approach
The choice of PEGylation chemistry is dictated by the available reactive functional groups on the protein and the desired site of modification.
Amine-Reactive PEGylation (Lysine and N-terminus)
Targeting the primary amino groups of lysine residues and the N-terminus is the most common PEGylation strategy due to the abundance of lysines on the protein surface.
-
N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters are widely used for their reactivity with primary amines at neutral to slightly basic pH (7-9) to form stable amide bonds.[2]
-
Aldehydes: PEG-aldehydes react with primary amines via reductive amination, forming a secondary amine linkage. This reaction is often more selective for the N-terminal amino group at a slightly acidic pH.
Thiol-Reactive PEGylation (Cysteine)
The sulfhydryl group of cysteine residues offers a highly specific target for PEGylation due to its relatively low abundance in proteins.
-
Maleimides: PEG-maleimides react specifically with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond.[2]
-
Vinyl Sulfones: These reagents also react with thiols to form a stable thioether linkage, but the reaction is generally slower than with maleimides, which can allow for greater control.
-
Iodoacetamides: These are also highly reactive towards free thiols.
Carboxyl-Reactive PEGylation (Aspartic and Glutamic Acid)
The carboxyl groups of aspartic and glutamic acid residues, as well as the C-terminus, can be targeted for PEGylation, although this is less common. This typically requires the use of a carbodiimide (B86325) coupling agent, such as EDC, to activate the carboxyl group for reaction with a PEG-amine.
Quantitative Data on PEGylation Reagents and Their Effects
The selection of a PEGylation reagent and strategy is a critical decision in the development of a biopharmaceutical. The following tables summarize key quantitative data to aid in this process.
| PEG Reagent Type | Target Residue(s) | Functional Group | Typical Reaction pH | Resulting Linkage | Relative Reactivity |
| First Generation (Linear) | Lysine, N-terminus | NHS Ester | 7.0 - 9.0 | Amide | High |
| Lysine, N-terminus | Aldehyde | 6.0 - 7.5 | Secondary Amine | Moderate | |
| Second Generation (Site-Specific) | Cysteine | Maleimide | 6.5 - 7.5 | Thioether | Very High |
| Cysteine | Vinyl Sulfone | 7.0 - 8.5 | Thioether | Moderate | |
| N-terminus | Aldehyde (at acidic pH) | 5.0 - 6.5 | Secondary Amine | High (selective) | |
| Asp/Glu, C-terminus | Amine (with EDC) | 4.5 - 6.0 | Amide | Moderate |
| PEG Architecture | Typical Molecular Weight Range (kDa) | Effect on Hydrodynamic Radius | Key Advantages |
| Linear | 5 - 40 | Moderate Increase | Well-established, wide availability |
| Branched (2-arm) | 10 - 60 | Significant Increase | Enhanced shielding, potentially longer half-life than linear of same MW |
| Multi-arm (4-arm, 8-arm) | 10 - 80 | Large Increase | High PEG density, useful for hydrogels |
| Y-Shaped | 20 - 40 | Significant Increase | Steric advantages, potential for reduced number of attachment sites |
| PEGylated Protein Example | PEG Size and Architecture | Effect on Half-Life | Change in Systemic Clearance |
| Interferon-alpha-2a | 40 kDa Branched PEG | ~7-fold increase | ~100-fold decrease |
| G-CSF (Filgrastim) | 20 kDa Linear PEG | ~15 to 80-fold increase | Significant decrease |
| Adenosine Deaminase | Multiple 5 kDa Linear PEGs | Significant increase | Drastic decrease |
| rhTIMP-1 | 20 kDa PEG | 25-fold increase in elimination half-life | Not specified |
Experimental Protocols for Protein PEGylation
The following are generalized protocols for common PEGylation reactions. Optimization is often necessary for each specific protein.
Amine-Reactive PEGylation using PEG-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4
-
PEG-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO.
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis or SEC.
Thiol-Reactive PEGylation using PEG-Maleimide
Materials:
-
Protein with a free cysteine residue in a thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
PEG-Maleimide
-
Reducing agent (e.g., DTT or TCEP), if reducing a disulfide bond is necessary
-
Dialysis or SEC materials for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent by desalting or dialysis.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide in the reaction buffer.
-
PEGylation Reaction: Add a 10 to 20-fold molar excess of the PEG-Maleimide to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the PEGylated protein using SEC to remove unreacted PEG-Maleimide and any protein aggregates.
Purification and Characterization of PEGylated Proteins
Purification:
-
Size-Exclusion Chromatography (SEC): This is the most common method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[3]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species (e.g., mono-, di-, tri-PEGylated) and positional isomers by IEX.[3]
Characterization:
-
SDS-PAGE: PEGylated proteins exhibit a higher apparent molecular weight on SDS-PAGE than their actual molecular weight due to the hydrodynamic properties of the PEG chain. This provides a simple way to monitor the progress of the PEGylation reaction.
-
Mass Spectrometry (MS): MS is a powerful tool for determining the exact molecular weight of the PEGylated protein, the degree of PEGylation (number of attached PEG chains), and for identifying the site(s) of PEGylation through peptide mapping.
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and Reverse-Phase (RP)-HPLC are used to assess the purity and heterogeneity of PEGylated protein preparations.
Visualizing PEGylation: Workflows and Signaling Pathways
Experimental Workflow for Protein PEGylation
Signaling Pathway of PEG-Interferon Alfa
Signaling Pathway of PEG-G-CSF (Pegfilgrastim)
Decision Tree for Selecting a PEGylation Strategy
Conclusion
PEGylation remains a powerful and versatile tool for enhancing the therapeutic potential of protein-based drugs. The continuous development of new PEGylation reagents and strategies provides researchers with a sophisticated toolkit to tailor the properties of their protein candidates. A thorough understanding of the available reagents, their reaction chemistries, and the methods for purification and characterization is essential for the successful development of next-generation biotherapeutics. This guide serves as a foundational resource for scientists and developers to navigate the complexities of protein PEGylation and unlock the full potential of their therapeutic proteins.
References
- 1. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Protein Labeling with m-PEG4-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains to the protein surface. Benefits of PEGylation include increased hydrodynamic size, which can prolong circulation half-life by reducing renal clearance, and shielding of protein epitopes, which can decrease immunogenicity and proteolytic degradation.
This application note provides a detailed protocol for the labeling of proteins using methoxy-PEG4-N-hydroxysuccinimidyl (m-PEG4-NHS) ester. The NHS ester functional group specifically reacts with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form a stable and irreversible amide bond.[1][2][3] The short PEG4 spacer enhances the water solubility of the reagent and the resulting conjugate.[4]
Principle of Reaction
The m-PEG4-NHS ester reacts with primary amine groups on proteins in a nucleophilic substitution reaction. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the release of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage between the PEG moiety and the protein. The reaction is most efficient at a slightly basic pH (7.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[4]
Caption: Chemical reaction of this compound with a primary amine on a protein.
Materials and Reagents
-
Protein of interest
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5. (Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or spin desalting columns.
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
Prepare the protein solution in the chosen Reaction Buffer. A typical concentration range is 1-10 mg/mL.
-
Ensure the protein solution is free of any amine-containing additives or stabilizers by performing buffer exchange via dialysis or desalting column if necessary.
-
-
This compound Solution:
-
The this compound is moisture-sensitive and should be stored at -20°C with a desiccant.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Important: Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes. Discard any unused solution.
-
PEGylation Reaction
-
Calculate Molar Excess: Determine the desired molar excess of this compound to protein. A starting point is often a 20-fold molar excess. This ratio may need to be optimized depending on the protein's reactivity and the desired degree of PEGylation.
-
Reaction Incubation:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
(Optional but recommended) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1 M Tris-HCl to the reaction mixture).
-
Incubate for an additional 15-30 minutes to ensure any unreacted NHS ester is hydrolyzed or quenched.
-
Purification of the PEGylated Protein
It is crucial to remove unreacted PEG reagent and byproducts from the final PEGylated protein conjugate.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted PEG molecules and quenching reagents.
-
Dialysis / Ultrafiltration: Effective for removing smaller molecular weight impurities. Care must be taken when selecting the molecular weight cut-off (MWCO) of the membrane.
-
Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on the degree of PEGylation, as the PEG chains can shield surface charges.
Caption: Experimental workflow for this compound protein labeling.
Characterization of PEGylated Protein
After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and purity.
-
SDS-PAGE: PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on an SDS-PAGE gel than its unmodified counterpart. This results in a noticeable band shift to a higher apparent molecular weight. However, the bands may appear smeared or broadened due to the interaction between PEG and SDS. Native PAGE can sometimes provide better resolution.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can precisely determine the molecular weight of the conjugate, allowing for the calculation of the number of attached PEG molecules.
-
HPLC: Techniques such as Size-Exclusion (SEC-HPLC) or Reversed-Phase (RP-HPLC) can be used to assess purity and separate different PEGylated species.
-
NMR Spectroscopy: 1H NMR can be used to quantitatively determine the degree of PEGylation, provided the sample is well-purified.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| Reaction Buffer pH | 7.0 - 9.0 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis. Avoid amine-containing buffers. |
| Protein Concentration | 1 - 10 mg/mL | More dilute solutions may require a higher molar excess of the PEG reagent. |
| Molar Excess of PEG | 5x to 20x (or higher) | Must be optimized for each protein to achieve the desired degree of labeling. |
| Reaction Time | 30 - 60 min at Room Temp. | Longer times or higher temperatures can increase hydrolysis of the NHS ester. |
| 2 hours at 4°C | Slower reaction rate but may reduce side reactions or protein instability. | |
| Solvent Concentration | < 10% (DMSO or DMF) | High concentrations of organic solvents can denature the protein. |
References
Application Notes and Protocols: m-PEG4-NHS Ester Reaction with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-PEG4-NHS ester is a PEGylation reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] This process, known as PEGylation, is a critical tool in drug development and research for improving the pharmacokinetic and pharmacodynamic properties of biomolecules. The N-Hydroxysuccinimide (NHS) ester functional group specifically and efficiently reacts with primary amines at a neutral to slightly basic pH to form a stable, covalent amide bond.[3][4][5] The m-PEG4 component, a monodispersed PEG linker, enhances the hydrophilicity and solubility of the modified molecule in aqueous media, which can reduce aggregation and improve biocompatibility.
Applications
The reaction of this compound with primary amines has a wide range of applications in bioconjugation and drug delivery:
-
Protein and Peptide PEGylation: Enhances the stability, solubility, and circulation half-life of therapeutic proteins and peptides while potentially reducing their immunogenicity.
-
Antibody-Drug Conjugates (ADCs): Used as a hydrophilic linker to attach cytotoxic drugs to antibodies, improving the ADC's solubility and pharmacokinetic profile.
-
Surface Modification: Creates anti-fouling surfaces on medical devices and biosensors to prevent non-specific protein adsorption.
-
Drug Delivery: Improves the pharmacokinetic properties of small molecule drugs by increasing their size and solubility.
-
Diagnostics: Used to label probes and sensors to enhance their stability and sensitivity.
Reaction Mechanism and Workflow
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of this compound with a primary amine.
General Experimental Workflow
The following diagram outlines the typical workflow for a bioconjugation experiment using this compound.
Caption: General workflow for this compound conjugation.
Experimental Protocols
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer (pH 7.2-8.5).
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218).
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns, spin desalting columns).
Protocol for Protein PEGylation
This protocol provides a general guideline for conjugating this compound to a protein.
-
Preparation of Protein Solution:
-
Ensure the protein is in an appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains amine-based buffers (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. Do not store the reconstituted reagent.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation, add an amine-containing quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and the NHS byproduct using size-exclusion chromatography (SEC), dialysis, or a desalting column.
-
-
Storage:
-
Store the purified PEGylated protein under conditions optimal for the unmodified protein.
-
Data Presentation: Reaction Parameters and Kinetics
The efficiency of the conjugation is influenced by several factors, which are summarized below.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A common starting point is pH 7.4-8.5. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help to minimize hydrolysis of the NHS ester and are often used for longer incubation times. |
| Molar Excess of PEG-NHS | 10 - 50 fold | The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling. |
| Reaction Time | 30 minutes - 4 hours | Shorter times are typically used at room temperature, while longer incubations are common at 4°C. |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines like Tris or glycine will compete with the target molecule for reaction with the NHS ester and should be avoided. |
Table 2: Kinetics of NHS Ester Reaction and Hydrolysis
The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive. The rate of both the desired amidation reaction and the competing hydrolysis is highly pH-dependent.
| pH | Half-life of NHS Ester Hydrolysis | Amidation Reaction Half-time (t½) | Yield of PEG Conjugate |
| 7.0 | ~4-5 hours (at 0°C) | 80 minutes | ~80-85% |
| 8.0 | - | 25 minutes | - |
| 8.5 | - | 10-20 minutes | ~87-92% |
| 8.6 | ~10 minutes (at 4°C) | - | - |
| 9.0 | - | 5-10 minutes | Highest yield observed in some studies despite faster hydrolysis. |
Data for amidation reaction half-time and yield are based on studies with porphyrin-NHS esters and mPEG4-NH2, which provide a reasonable approximation for the kinetics.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of NHS ester: Reagent was exposed to moisture or dissolved in aqueous buffer too long before use. 2. Presence of competing amines: Reaction buffer contained Tris, glycine, or other primary amines. 3. Suboptimal pH: Reaction pH was too low (<7.0), leading to protonation of primary amines. | 1. Ensure this compound is stored properly with a desiccant and brought to room temperature before opening. Prepare the solution in anhydrous solvent immediately before adding to the reaction. 2. Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES). 3. Ensure the pH of the reaction buffer is between 7.2 and 8.5. |
| Protein Aggregation/Precipitation | 1. High concentration of organic solvent: The volume of DMSO or DMF added exceeded 10% of the total reaction volume. 2. Change in protein properties: PEGylation may have altered the protein's solubility characteristics. | 1. Keep the volume of the organic solvent in which the NHS ester is dissolved to a minimum. 2. Screen different buffer conditions (pH, ionic strength) for the conjugation and final formulation. |
| High Degree of Heterogeneity | 1. Multiple reactive amines: The protein has many surface-exposed primary amines (e.g., lysine (B10760008) residues). 2. High molar excess of NHS ester: Using a very high molar ratio of the PEG reagent. | 1. This is an inherent property of NHS ester chemistry. For site-specific conjugation, other chemistries may be required. 2. Optimize the molar ratio of this compound to protein to achieve the desired degree of labeling. |
References
- 1. This compound, 622405-78-1 | BroadPharm [broadpharm.com]
- 2. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
- 3. medium.com [medium.com]
- 4. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Revolutionizing Bioconjugation: A Detailed Guide to m-PEG4-NHS Ester Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for utilizing m-PEG4-NHS ester in bioconjugation. From fundamental reaction kinetics to detailed experimental procedures and data analysis, this guide serves as an essential resource for professionals seeking to leverage PEGylation for enhanced therapeutic efficacy and stability of biomolecules.
Introduction to this compound Bioconjugation
Methoxy-poly(ethylene glycol)-4-N-hydroxysuccinimidyl ester (this compound) is a widely used crosslinking reagent that facilitates the covalent attachment of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer to biomolecules. The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines (-NH2) on proteins, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form stable amide bonds. This process, known as PEGylation, offers numerous advantages in drug development and research, including improved solubility, reduced immunogenicity, and extended in vivo circulation half-life of therapeutic proteins.[1]
The this compound is particularly valuable due to its defined, short PEG chain, which provides a balance between hydrophilicity and minimal steric hindrance, often preserving the biological activity of the conjugated molecule.
Reaction Mechanism and Kinetics
The fundamental reaction of this compound with a primary amine on a protein is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is released as a leaving group, resulting in the formation of a stable amide bond between the PEG spacer and the protein.
A critical competing reaction is the hydrolysis of the NHS ester in an aqueous environment, which renders the reagent inactive. The rates of both the desired aminolysis and the undesired hydrolysis are highly dependent on the pH of the reaction buffer.
Below is a summary of key kinetic parameters that influence the efficiency of the bioconjugation reaction.
| Parameter | Condition | Value/Effect | Reference |
| NHS Ester Hydrolysis Half-life | pH 7.0, 0°C | 4-5 hours | [2] |
| pH 8.6, 4°C | 10 minutes | [2] | |
| Optimal pH for Aminolysis | 7.2 - 8.5 | ||
| m-PEG4-Amine Conjugation Half-life (t1/2) | pH 8.0 | 80 minutes | [3] |
| pH 8.5 | 20 minutes | [3] | |
| pH 9.0 | 10 minutes | ||
| Final Conjugation Yield | pH 8.0 | ~80-85% | |
| pH 9.0 | ~87-92% |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to a protein, subsequent purification, and characterization.
General Protocol for Protein PEGylation
This protocol outlines the fundamental steps for conjugating this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
-
This compound Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required amount of this compound solution to achieve a 10- to 50-fold molar excess over the protein.
-
Add the calculated volume of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Quantification of Degree of PEGylation
Determining the average number of PEG molecules conjugated per protein molecule (degree of PEGylation) is crucial for characterizing the final product.
TNBS Assay for Free Amines: This colorimetric assay indirectly quantifies the degree of PEGylation by measuring the reduction in free primary amines after conjugation.
Materials:
-
PEGylated protein sample
-
Unmodified protein (control)
-
Trinitrobenzenesulfonic acid (TNBS) solution
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve with a known concentration of the unmodified protein.
-
In a 96-well plate, add a known concentration of the PEGylated protein and the unmodified protein control to separate wells.
-
Add the TNBS solution to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 420 nm using a microplate reader.
-
Calculate the percentage of modified amines in the PEGylated sample compared to the unmodified control.
Application: Antibody-Drug Conjugate (ADC) Targeting EGFR Signaling Pathway
A significant application of bioconjugation with PEG linkers is in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. In this example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) is conjugated to a cytotoxic drug via a linker that may incorporate a PEG spacer to enhance solubility and stability.
EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed, leading to uncontrolled cell growth.
An anti-EGFR ADC binds to the receptor on cancer cells and is internalized. Inside the cell, the cytotoxic drug is released, leading to cell death.
References
Application Notes and Protocols for m-PEG4-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG4-NHS ester is a versatile PEGylation reagent widely employed in the development of advanced drug delivery systems. This heterobifunctional linker consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with four ethylene (B1197577) glycol units, providing hydrophilicity and biocompatibility, and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester facilitates the covalent conjugation of the PEG linker to primary amines (-NH2) present on the surface of various molecules and materials, including proteins, peptides, antibodies, and nanoparticles, forming a stable amide bond.[1][2][3][4] This modification, known as PEGylation, offers several advantages in drug delivery, such as improved solubility of hydrophobic drugs, reduced immunogenicity, prolonged circulation half-life by minimizing clearance by the reticuloendothelial system (RES), and enhanced stability of the drug carrier.[5]
These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for the preparation and characterization of PEGylated drug delivery systems.
Applications in Drug Delivery
The unique properties of this compound make it a valuable tool for a range of drug delivery applications:
-
Nanoparticle Surface Modification: this compound is commonly used to functionalize the surface of various nanoparticles, including liposomes, polymeric nanoparticles, and metallic nanoparticles. The PEGylation of these nanoparticles enhances their colloidal stability, reduces protein adsorption (opsonization), and prolongs their circulation time in the bloodstream, leading to improved tumor accumulation through the enhanced permeability and retention (EPR) effect.
-
Targeted Drug Delivery: By incorporating targeting ligands, such as antibodies or peptides, into the drug delivery system, this compound can be used to create targeted therapies. The NHS ester can react with primary amines on the targeting moiety, conjugating it to the surface of the nanoparticle. This allows for the specific delivery of therapeutic agents to cancer cells or other diseased tissues, minimizing off-target toxicity.
-
Antibody-Drug Conjugates (ADCs): In the field of cancer therapy, this compound can be utilized as a component of the linker in antibody-drug conjugates. The PEG spacer can improve the solubility and stability of the ADC, while the NHS ester chemistry allows for the attachment of the cytotoxic drug to the antibody.
-
PROTACs: this compound is also employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker component helps to optimize the spatial orientation of the two ligands for efficient ternary complex formation.
Data Presentation
Due to the limited availability of specific quantitative data for drug delivery systems exclusively using this compound in publicly accessible literature, the following tables are presented as illustrative examples of the types of data that should be generated and summarized when characterizing such systems. These tables provide a framework for the systematic evaluation of nanoparticle properties, drug loading, and release kinetics.
Table 1: Physicochemical Characterization of this compound Functionalized Nanoparticles
| Formulation Code | Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NP-Blank | Liposome | 120 ± 5 | 0.15 ± 0.02 | -15 ± 2 |
| NP-PEG | Liposome-PEG4 | 135 ± 6 | 0.12 ± 0.03 | -8 ± 1.5 |
| NP-PEG-Drug | Doxorubicin-Liposome-PEG4 | 140 ± 5 | 0.14 ± 0.02 | -7.5 ± 2 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug | Drug Loading Content (DLC) (%) | Drug Loading Efficiency (DLE) (%) | Encapsulation Efficiency (EE) (%) |
| NP-PEG-Drug | Doxorubicin (B1662922) | 5.2 ± 0.4 | 85.3 ± 3.1 | 92.1 ± 2.5 |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - pH 7.4 | Cumulative Drug Release (%) - pH 5.5 |
| 1 | 5.1 ± 0.8 | 10.2 ± 1.1 |
| 4 | 12.3 ± 1.2 | 25.6 ± 1.8 |
| 8 | 20.5 ± 1.5 | 45.3 ± 2.2 |
| 12 | 28.7 ± 2.1 | 60.1 ± 2.5 |
| 24 | 40.2 ± 2.5 | 78.4 ± 3.1 |
| 48 | 55.6 ± 3.0 | 89.5 ± 2.8 |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in the preparation and characterization of drug delivery systems.
Protocol 1: Functionalization of Amine-Containing Nanoparticles with this compound
Objective: To covalently attach this compound to the surface of nanoparticles possessing primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes containing amino-lipids, polymeric nanoparticles with surface amine groups)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS) or 0.1 M Bicarbonate Buffer, pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system: Size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
Procedure:
-
Nanoparticle Preparation:
-
Prepare the amine-functionalized nanoparticles according to your established protocol.
-
If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column to remove any interfering substances.
-
Adjust the concentration of the nanoparticles to a suitable working concentration (e.g., 1-10 mg/mL).
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. The NHS ester is susceptible to hydrolysis, so prompt use is critical.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound solution to the nanoparticle suspension while gently stirring. The optimal molar ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain nanoparticle stability.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Characterize the resulting PEGylated nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the successful conjugation of the PEG linker using techniques such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Drug Loading into PEGylated Nanoparticles
Objective: To encapsulate a therapeutic agent within the this compound functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles (from Protocol 1)
-
Therapeutic drug (e.g., Doxorubicin)
-
Appropriate solvent for the drug
-
Hydration buffer (e.g., PBS, pH 7.4)
Procedure (Example for Liposomes):
-
Drug Solution Preparation:
-
Dissolve the drug in a suitable solvent. For example, Doxorubicin hydrochloride can be dissolved in an aqueous buffer.
-
-
Drug Encapsulation (Active Loading):
-
Prepare the PEGylated liposomes with an ammonium (B1175870) sulfate (B86663) gradient.
-
Add the doxorubicin solution to the exterior of the liposomes.
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to facilitate drug loading.
-
-
Purification:
-
Remove unencapsulated drug by size-exclusion chromatography or dialysis.
-
-
Quantification:
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) by lysing the liposomes with a suitable detergent (e.g., Triton X-100) and quantifying the drug concentration using a spectrophotometer or high-performance liquid chromatography (HPLC).
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of the encapsulated drug from the PEGylated nanoparticles under different pH conditions, mimicking physiological and tumor microenvironments.
Materials:
-
Drug-loaded this compound functionalized nanoparticles (from Protocol 2)
-
Release Media: PBS at pH 7.4 and pH 5.5
-
Dialysis tubing with an appropriate MWCO
-
Shaking incubator or water bath
Procedure:
-
Sample Preparation:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag securely.
-
-
Release Study:
-
Immerse the dialysis bag in a known volume of the release medium (pH 7.4 or pH 5.5) in a container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Mandatory Visualizations
Signaling Pathways
The use of this compound in advanced drug delivery systems like PROTACs and ADCs implicates specific cellular signaling pathways.
Caption: PROTAC mechanism utilizing the ubiquitin-proteasome system.
References
Application Notes and Protocols for Amine-Reactive Labeling with m-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG4-NHS ester is a popular amine-reactive labeling reagent used to covalently attach a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer to biomolecules. This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of proteins, antibodies, and other therapeutic molecules. The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines (-NH2) on the target molecule, such as the side chain of lysine (B10760008) residues or the N-terminus, to form a stable amide bond.[1][2][3] The PEG4 spacer provides a flexible linker that can reduce steric hindrance and aggregation.[1]
These application notes provide an overview of the labeling process, key considerations, and detailed protocols for using this compound in your research and development.
Key Applications
-
Protein and Antibody Labeling: Introduction of a hydrophilic spacer to improve solubility and reduce aggregation of recombinant proteins and monoclonal antibodies.[1]
-
Drug Development: Modification of therapeutic proteins and peptides to improve their pharmacokinetic and pharmacodynamic properties, such as increasing serum half-life.
-
Bioconjugation: Creation of bioconjugates by linking proteins or other molecules to surfaces, nanoparticles, or other functional moieties.
-
Diagnostics: Labeling of antibodies and other proteins with reporter molecules for use in immunoassays and other diagnostic applications.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Experimental Workflow Overview
A typical workflow for labeling a protein with this compound involves several key steps: preparation of the protein and reagent, the labeling reaction itself, quenching of the reaction, and finally, purification of the conjugate.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The competing hydrolysis of the NHS ester is a critical factor to consider.
| Parameter | Condition | Effect |
| Reaction pH | Optimal: 7.2 - 8.5 | Balances efficient amine reactivity with the rate of NHS ester hydrolysis. Lower pH reduces amine reactivity, while higher pH increases hydrolysis. |
| NHS Ester Half-life | pH 7.0, 0°C | 4 - 5 hours |
| pH 8.6, 4°C | 10 minutes | |
| Degree of Labeling (DOL) | 20-fold molar excess of PEG NHS ester to IgG (1-10 mg/mL) | Typically results in 4-6 PEG linkers per antibody molecule. |
| Reaction Kinetics | Porphyrin-NHS ester with mPEG4-NH2 at pH 8.0 | Half-life (t1/2) of conjugation: 80 minutes |
| Porphyrin-NHS ester with mPEG4-NH2 at pH 8.5 | Half-life (t1/2) of conjugation: 20 minutes | |
| Porphyrin-NHS ester with mPEG4-NH2 at pH 9.0 | Half-life (t1/2) of conjugation: 10 minutes |
Detailed Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine) by performing a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive. Use anhydrous solvent and prepare the solution fresh to avoid hydrolysis.
-
-
Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A starting point for molar excess is typically 10- to 50-fold over the protein.
-
Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts using a size-exclusion chromatography column or dialysis.
-
-
Characterization:
-
Determine the concentration of the labeled protein and the Degree of Labeling (DOL). The DOL is the average number of PEG molecules per protein molecule.
-
Protocol 2: Antibody (IgG) Labeling with this compound
This protocol is specifically tailored for the labeling of antibodies.
Materials:
-
IgG antibody in PBS
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains stabilizers like BSA or glycine, purify the antibody first.
-
Perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess is a good starting point).
-
Add the calculated volume of the ester solution to the antibody solution while gently vortexing.
-
Incubate for 1-4 hours at room temperature, protected from light if the PEG linker is attached to a fluorophore.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification:
-
Purify the labeled antibody using a size-exclusion chromatography column to remove excess, unreacted reagents.
-
-
Characterization and Storage:
-
Determine the final protein concentration and the DOL.
-
Store the labeled antibody under the same conditions as the unlabeled antibody, typically at 4°C for short-term and -20°C or -80°C for long-term storage.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | 1. Hydrolysis of this compound. 2. Suboptimal pH. 3. Insufficient molar excess. 4. Presence of competing amines in the buffer. | 1. Prepare the ester solution immediately before use with anhydrous solvent. 2. Ensure the reaction pH is between 7.2 and 8.5. 3. Increase the molar excess of the ester. 4. Perform a thorough buffer exchange into an amine-free buffer. |
| Protein Aggregation | 1. High concentration of organic solvent. 2. Protein instability. | 1. Keep the final organic solvent concentration below 10%. 2. Optimize reaction conditions (e.g., lower temperature, shorter incubation time). |
| Heterogeneity of Conjugate | Multiple reactive sites on the protein (N-terminus and lysine residues). | 1. Carefully control the molar ratio of the ester to the protein to favor a specific DOL. 2. Use chromatography techniques like ion-exchange or hydrophobic interaction chromatography to separate different species. |
References
Application Notes and Protocols for PROTAC Synthesis and Evaluation using m-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of m-PEG4-NHS Ester
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from within cells.[1] They function by co-opting the cell's own ubiquitin-proteasome system (UPS). A typical PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome, thereby removing the protein from the cellular environment.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex (PROTAC-POI-E3 ligase).[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity and solubility. The this compound is a PEG-based PROTAC linker that features a methoxy-terminated tetraethylene glycol spacer and a reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester readily reacts with primary amines, such as those found on lysine (B10760008) residues of proteins or amine-functionalized small molecule ligands, to form stable amide bonds, making it a valuable tool for the modular synthesis of PROTACs.
These application notes provide detailed protocols for the synthesis of a PROTAC using this compound and subsequent in vitro evaluation of its efficacy.
Physicochemical Properties of this compound
The this compound linker offers a balance of flexibility and hydrophilicity, which can be advantageous for PROTAC development. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 333.3 g/mol | |
| Formula | C14H23NO8 | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage | -20°C | |
| Purity | >98% |
PROTAC Synthesis and Characterization
The synthesis of a PROTAC using this compound typically involves the coupling of an amine-containing ligand (either for the POI or the E3 ligase) to the NHS ester of the linker. This is followed by a second coupling step to attach the other ligand.
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of an amine-containing small molecule ligand to this compound.
Materials:
-
Amine-containing ligand (e.g., E3 ligase ligand)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Second ligand with a carboxylic acid for subsequent amide coupling
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Preparative HPLC system
-
LC-MS system
Procedure:
-
Step 1: Coupling of Amine-Ligand to this compound
-
Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Step 2: Purification of Ligand-Linker Intermediate
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the ligand-linker intermediate.
-
-
Step 3: Coupling of Second Ligand
-
Dissolve the purified ligand-linker intermediate (1.0 equivalent) and the second ligand containing a carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.5 equivalents) and DIPEA (2.0 equivalents).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Step 4: Final PROTAC Purification
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Characterization of PROTAC by LC-MS
Materials:
-
Synthesized PROTAC
-
LC-MS system with a C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
Methanol (B129727) or acetonitrile for sample dissolution
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified PROTAC in methanol or acetonitrile.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Run a gradient elution from a low to high percentage of Mobile Phase B to separate the compound.
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compound.
-
-
Data Analysis:
-
Confirm the identity of the PROTAC by matching the observed m/z with the calculated molecular weight.
-
Assess the purity of the sample by integrating the peak area of the PROTAC relative to any impurity peaks.
-
In Vitro Evaluation of PROTAC Efficacy
Protocol 3: Fluorescence Polarization (FP) Assay for Target Engagement
This assay measures the binding of the PROTAC to its target protein. The principle is that a small, fluorescently-labeled tracer that binds to the target protein will have a high fluorescence polarization. When the PROTAC binds to the target protein and displaces the tracer, the polarization will decrease.
Materials:
-
Fluorescently-labeled tracer for the target protein
-
Purified target protein
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add the target protein and the fluorescently-labeled tracer at fixed concentrations.
-
Add the PROTAC dilutions to the wells.
-
Incubate for 1 hour at room temperature.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the fluorescence polarization values against the PROTAC concentration to determine the binding affinity (IC50).
Protocol 4: Ternary Complex Formation Assay (HTRF)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
His-tagged target protein
-
GST-tagged E3 ligase complex
-
Synthesized PROTAC
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer
-
384-well white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add the His-tagged target protein and GST-tagged E3 ligase complex.
-
Add the PROTAC dilutions to the wells.
-
Incubate for 1 hour at room temperature.
-
Add the anti-His-donor and anti-GST-acceptor antibodies.
-
Incubate for another 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence emission at the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot it against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of the "hook effect".
Protocol 5: Western Blot for Protein Degradation
This is a key assay to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
Synthesized PROTAC (stock solution in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their DC50 and Dmax values. Below are illustrative examples of data for PROTACs utilizing PEG linkers.
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax | Reference |
| MZ1 | BRD4 | VHL | 4-unit PEG | ~25 nM | >90% | |
| ARV-825 | BET proteins | CRBN | 3-unit PEG | <1 nM | >95% | |
| dBET1 | BET proteins | CRBN | 4-unit PEG | ~4 nM | >98% | |
| Compound A | BTK | VHL | 3-unit PEG | 50 nM | 85% | |
| Compound B | ERRα | VHL | 5-unit PEG | 25 nM | >95% |
Note: DC50 and Dmax values are cell-line dependent and the data presented is for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PROTAC Synthesis Yield | Incomplete reaction; degradation of NHS ester. | Ensure anhydrous conditions; use fresh this compound; monitor reaction closely with LC-MS. |
| No or Weak Signal in Western Blot | Ineffective PROTAC; incorrect antibody dilution; poor protein transfer. | Verify PROTAC integrity with LC-MS; optimize antibody concentrations; check transfer efficiency with Ponceau S staining. |
| "Hook Effect" in Ternary Complex Assay | High PROTAC concentrations lead to binary complex formation at the expense of the ternary complex. | Perform a wide titration of the PROTAC to identify the optimal concentration range; adjust protein concentrations. |
| High Variability in Degradation Assay | Inconsistent cell seeding; variability in treatment times or concentrations. | Ensure uniform cell seeding and precise timing and application of PROTACs; include multiple biological replicates. |
References
Troubleshooting & Optimization
Technical Support Center: m-PEG4-NHS Ester Labeling
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with low labeling efficiency using m-PEG4-NHS ester.
Frequently Asked Questions (FAQs)
Q1: My labeling efficiency is very low, even after using a high molar excess of this compound. What is the most likely cause?
Low labeling efficiency is often not due to the amount of PEG reagent used, but rather to suboptimal reaction conditions. The most critical factors are the pH of the reaction buffer and the presence of competing primary amines. The NHS ester is highly susceptible to hydrolysis, especially at higher pH values, which competes directly with the desired labeling reaction.[1][2]
Q2: What is the optimal pH for labeling with this compound?
The optimal pH range for NHS ester reactions is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as an ideal starting point for efficient labeling of proteins and antibodies.[3][4] Below this range, the primary amines on your target molecule are protonated and less reactive. Above this range, the rate of reagent hydrolysis increases dramatically, reducing the amount available to react with your target.
Q3: Which buffers should I absolutely avoid for my labeling reaction?
Avoid any buffers that contain primary amines. Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218). These buffer components will compete with your target molecule for reaction with the this compound, significantly lowering your labeling efficiency.
Q4: How can I check if my this compound reagent is still active?
The NHS ester group is highly sensitive to moisture and can hydrolyze over time if not stored properly. To ensure maximum reactivity, always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the reagent solution immediately before use and discard any unused portion; do not prepare stock solutions for storage in aqueous buffers. The hydrolysis byproduct, NHS, absorbs light between 260-280 nm, so an increase in absorbance in this range for a dissolved reagent can indicate degradation.
Q5: Does reaction temperature and time matter?
Yes, both temperature and incubation time are important. Reactions are typically performed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C. Lowering the temperature to 4°C can help minimize the competing hydrolysis reaction, but may require a longer incubation time to achieve the desired degree of labeling.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues of low labeling efficiency.
Problem Area 1: Incorrect Reaction Buffer
| Potential Issue | Explanation | Recommended Solution |
| Amine-Containing Buffer | Buffers like Tris or glycine contain primary amines that compete with the labeling reaction. | Use a non-amine buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0 or Sodium Bicarbonate buffer at pH 8.3-8.5. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before labeling. |
| Incorrect pH | The reaction is highly pH-dependent. If the pH is too low (<7.2), the target amines are protonated and non-reactive. If the pH is too high (>9.0), hydrolysis of the NHS ester dominates. | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the buffer to the optimal range of 8.3-8.5 for most protein labeling applications. |
Problem Area 2: Reagent Quality and Handling
| Potential Issue | Explanation | Recommended Solution |
| Hydrolyzed Reagent | This compound is moisture-sensitive. Exposure to humidity during storage or handling leads to hydrolysis, rendering the reagent inactive. | Store the reagent at -20°C with a desiccant. Always warm the vial to room temperature before opening. Prepare the solution in anhydrous DMSO or DMF immediately before use and do not store it in solution. |
| Degraded Solvent | DMF can degrade over time to form dimethylamine, which contains a secondary amine that can react with the NHS ester. | Use high-quality, anhydrous grade DMSO or DMF. If your DMF has a "fishy" odor, it has likely degraded and should not be used. |
Problem Area 3: Suboptimal Reaction Parameters
| Potential Issue | Explanation | Recommended Solution |
| Low Reactant Concentration | Labeling efficiency can be poor in dilute protein solutions due to the competing hydrolysis reaction. | If possible, increase the protein concentration. A concentration of at least 2 mg/mL is recommended. Dilute protein solutions may require a higher molar excess of the PEG reagent to achieve sufficient labeling. |
| Inadequate Molar Ratio | While high excess is not always the solution, an insufficient amount of reagent will lead to low labeling. | For antibodies at 1-10 mg/mL, a 20-fold molar excess of this compound is a common starting point. However, the optimal ratio should be determined empirically for your specific molecule. |
| Steric Hindrance | The primary amines on the surface of the target molecule may be sterically hindered or inaccessible to the reagent. | While difficult to address without protein engineering, using a PEG linker with a longer spacer arm can sometimes help overcome steric hindrance. |
Quantitative Data Summary
The efficiency of your labeling reaction is governed by several key quantitative parameters. The tables below provide recommended starting points and highlight critical variables.
Table 1: Effect of pH on NHS Ester Stability
| pH | Temperature | Half-life of NHS Ester | Implication for Labeling |
|---|---|---|---|
| 7.0 | 0°C | 4-5 hours | Slower reaction, but minimal hydrolysis. |
| 8.0 | Room Temp | ~3.5 hours (210 min) | Good balance between amine reactivity and hydrolysis. |
| 8.5 | Room Temp | ~3 hours (180 min) | Optimal for many applications, faster reaction. |
| 8.6 | 4°C | 10 minutes | Very rapid hydrolysis, significantly reduced efficiency. |
| 9.0 | Room Temp | ~2 hours (125 min) | High rate of hydrolysis, generally not recommended. |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | The single most critical parameter for success. |
| Molar Excess (PEG:Protein) | 5-fold to 50-fold (Typical start: 20-fold) | Highly dependent on protein concentration and desired degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL (Minimum: 2 mg/mL) | Higher concentrations favor the labeling reaction over hydrolysis. |
| Reaction Time | 30-60 min (Room Temp) or 2-4 hours (4°C) | Lower temperatures require longer incubation times. |
| Organic Solvent | <10% of total reaction volume | High concentrations of DMSO or DMF can denature proteins. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for conjugating this compound to a protein such as an antibody.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1M Glycine).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution : Ensure your protein is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Prepare the PEG Reagent : Allow the this compound vial to equilibrate to room temperature for at least 20 minutes before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Calculate Reagent Volume : Determine the volume of the PEG stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess).
-
Initiate the Reaction : Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of organic solvent does not exceed 10% of the total reaction volume.
-
Incubate : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench the Reaction (Optional but Recommended) : Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purify the Conjugate : Remove unreacted this compound and reaction byproducts by using a desalting column or by dialyzing the sample against a suitable storage buffer (e.g., PBS).
-
Store : Store the purified PEGylated protein under the same conditions as the original, unlabeled protein.
Visual Guides
Caption: General experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for low this compound labeling efficiency.
Caption: Chemical pathways showing desired labeling vs. competing hydrolysis.
References
Technical Support Center: Optimizing m-PEG4-NHS Ester Conjugation Reactions
Welcome to the technical support center for m-PEG4-NHS ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation reactions?
The optimal pH for reacting m-PEG4-NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4][5] Within this range, the primary amine groups on biomolecules, such as the ε-amino group of lysine (B10760008) residues, are sufficiently deprotonated to be nucleophilic and react with the NHS ester. At a lower pH, the amine groups are protonated and therefore unreactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields. For many applications, a pH of 8.3-8.5 is considered optimal.
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5. A 0.1 M sodium bicarbonate solution is a frequently recommended choice.
Incompatible Buffers: You should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218). These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.
Q3: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters, including some m-PEG4-NHS esters, have poor water solubility. In such cases, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is crucial to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which can react with the NHS ester. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.
Q4: How should I store and handle m-PEG4-NHS esters?
m-PEG4-NHS esters are moisture-sensitive. They should be stored at -20°C with a desiccant. Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation. It is recommended to dissolve the NHS ester immediately before use and not to prepare stock solutions for long-term storage, as the NHS ester moiety readily hydrolyzes in the presence of water. If an organic solvent stock solution is prepared, it can be stored for a short period (e.g., 1-2 months at -20°C for DMF solutions).
Q5: What are the primary competing reactions to be aware of?
The primary competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which renders it inactive and unable to conjugate to the target amine. The rate of this hydrolysis reaction is significantly accelerated at higher pH values.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester. |
| Presence of Primary Amine Buffers | Ensure that the buffer used is free of primary amines (e.g., Tris, glycine), which compete with the target molecule for reaction with the NHS ester. |
| Hydrolysis of this compound | Prepare fresh solutions of the this compound in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. Ensure proper storage and handling of the NHS ester to prevent moisture contamination. |
| Low Biomolecule Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your biomolecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. Optimal biomolecule concentrations are typically in the range of 1-10 mg/mL. |
| Insufficient Molar Excess of PEG Reagent | Increase the molar excess of the this compound relative to the biomolecule. A 10- to 50-fold molar excess is a common starting point. For dilute protein solutions, a higher molar excess may be required. |
| Acidification of Reaction Mixture | During large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a drop in pH. Monitor the pH of the reaction mixture or use a more concentrated buffer to maintain stability. |
Issue 2: Precipitation of the Conjugate During or After the Reaction
| Potential Cause | Recommended Solution |
| High Degree of PEGylation | Over-modification of the biomolecule can lead to changes in its physicochemical properties, potentially causing precipitation. Reduce the molar excess of the this compound or shorten the reaction time. |
| Change in Protein pI | The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, it can lead to reduced solubility. Consider adjusting the buffer pH or using a different buffer system. |
| Use of a Hydrophobic NHS Ester | If you are using a particularly hydrophobic this compound derivative, it can decrease the overall solubility of the conjugate. The PEG4 spacer itself enhances hydrophilicity, but other moieties on the molecule could contribute to hydrophobicity. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variations in Reaction Conditions | Maintain consistent pH, temperature, and reaction times for all experiments to ensure reproducibility. |
| Variable Reagent Quality | Use high-quality reagents, including anhydrous DMSO or amine-free DMF. Ensure the this compound has not degraded due to improper storage. |
| Inconsistent Molar Ratios | Carefully control the molar ratio of the PEG reagent to the biomolecule to achieve a consistent degree of PEGylation. |
Quantitative Data Summary
The efficiency of this compound conjugation is a balance between the desired amidation reaction and the competing hydrolysis reaction. The stability of the NHS ester is highly dependent on the pH of the aqueous solution.
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and provides an approximation for m-PEG4-NHS esters.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimal conditions may vary depending on the specific protein and desired degree of PEGylation.
1. Buffer Preparation and Protein Solution:
- Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3).
- Ensure the protein to be labeled is in the chosen reaction buffer. If necessary, perform a buffer exchange using dialysis, a desalting column, or tangential flow filtration.
- Adjust the protein concentration to 1-10 mg/mL.
2. Preparation of this compound Solution:
- Allow the vial of this compound to equilibrate to room temperature before opening.
- Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mg/mL.
3. Conjugation Reaction:
- Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
- Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
4. Quenching the Reaction (Optional):
- To stop the reaction, a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.
- Incubate for an additional 15-30 minutes at room temperature.
5. Purification of the PEGylated Protein:
- Remove excess, unreacted this compound and byproducts using a suitable purification method. Common methods include:
- Size-Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating the larger PEGylated protein from smaller, unreacted PEG reagent and byproducts.
- Dialysis or Tangential Flow Filtration: Useful for removing small molecule impurities.
- Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on their degree of PEGylation, as the modification shields surface charges.
- Hydrophobic Interaction Chromatography (HIC): Can also be used for purification, sometimes in combination with IEX.
Visualizations
Caption: A general experimental workflow for this compound conjugation.
Caption: A troubleshooting decision tree for low conjugation yield.
Caption: Competing reaction pathways for m-PEG4-NHS esters.
References
hydrolysis of m-PEG4-NHS ester side reaction
Welcome to the technical support center for m-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound?
The main side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group in the presence of water. This reaction results in the formation of an unreactive carboxylic acid on the PEG linker, which can no longer conjugate to primary amines on the target molecule. This hydrolysis competes directly with the desired amidation reaction.[1]
Q2: How does pH affect the conjugation reaction and the hydrolysis side reaction?
The pH of the reaction buffer is a critical factor. The reaction of NHS esters with primary amines is most efficient in the pH range of 7.2 to 8.5.[1] At a lower pH, the primary amines on the biomolecule are protonated, which reduces their nucleophilicity and slows down the conjugation reaction. Conversely, as the pH increases, the rate of hydrolysis of the NHS ester also increases significantly.[1] Therefore, an optimal pH must be chosen to balance efficient conjugation with minimal hydrolysis. For many applications, a pH of 8.3-8.5 is considered optimal.[2]
Q3: What type of buffer should be used for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine (B1666218). These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[2] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.
Q4: Can this compound react with other amino acid residues besides primary amines?
While NHS esters are highly selective for primary amines (N-terminal α-amine and lysine (B10760008) ε-amines), side reactions with other nucleophilic amino acid residues such as serine, threonine, and tyrosine have been reported. The reactivity with these residues is generally lower than with primary amines and is influenced by factors like pH and the local protein microenvironment.
Q5: How should this compound be stored?
This compound is sensitive to moisture and should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is recommended to dissolve the reagent immediately before use and not to prepare stock solutions for long-term storage due to its susceptibility to hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | 1. Hydrolysis of this compound: The reagent was exposed to moisture or dissolved in aqueous buffer for too long before use. 2. Incorrect pH: The reaction pH is too low, leading to protonated, unreactive amines. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the target molecule. 4. Low protein concentration: Reactions in dilute protein solutions may be less efficient. | 1. Always use fresh, anhydrous DMSO or DMF to dissolve the this compound immediately before use. Avoid preparing stock solutions. 2. Optimize the reaction pH to between 7.2 and 8.5. For many proteins, a pH of 8.3 is a good starting point. 3. Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before starting the conjugation. 4. If possible, increase the concentration of the target protein. |
| Inconsistent Results Batch-to-Batch | 1. Variations in reaction conditions: Inconsistent pH, temperature, or reaction times. 2. Degradation of this compound: Improper storage or handling of the reagent. | 1. Standardize all reaction parameters, including buffer preparation, pH, temperature, and incubation time. 2. Store the this compound at -20°C with a desiccant and allow it to warm to room temperature before opening. |
| Precipitation of Protein During Reaction | 1. High concentration of organic solvent: The final concentration of DMSO or DMF in the reaction mixture is too high. | Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume. |
Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH increases.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~3.5 hours |
| 8.5 | Room Temperature | ~3 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~2 hours |
Note: The half-life values are approximate and can be influenced by the specific NHS ester derivative and buffer composition.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein solution (in an amine-free buffer like PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis or size-exclusion chromatography.
Protocol 2: Quantification of NHS Ester Hydrolysis
This protocol allows for the determination of the extent of NHS ester hydrolysis by measuring the amount of released N-hydroxysuccinimide (NHS).
Materials:
-
This compound solution
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the this compound in the desired aqueous buffer.
-
Measure the initial absorbance of the solution at 260 nm.
-
Incubate the solution under the desired conditions (e.g., specific pH and temperature) for a set period.
-
At various time points, measure the absorbance of the solution at 260 nm. The increase in absorbance at this wavelength is due to the release of the NHS leaving group upon hydrolysis.
-
Calculate the concentration of hydrolyzed NHS ester using the Beer-Lambert law, where the molar extinction coefficient of NHS is approximately 9700 M⁻¹cm⁻¹ at 260 nm.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
m-PEG4-NHS Ester Reactivity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on m-PEG4-NHS ester reactivity. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting m-PEG4-NHS esters with primary amines?
The optimal pH for reacting NHS esters with primary amines, such as the lysine (B10760008) residues on proteins, is between 7.2 and 8.5.[1] A commonly recommended range for efficient modification is a slightly alkaline pH of 8.3-8.5.[1] Within this range, a sufficient number of primary amine groups are deprotonated and thus nucleophilic enough to attack the NHS ester, leading to a stable amide bond.
Q2: How does pH affect the stability of the this compound in solution?
The this compound is susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis is highly dependent on pH; it increases significantly as the pH becomes more alkaline. For instance, the half-life of an NHS ester can be several hours at pH 7 but may decrease to just a few minutes at pH 9.[2][3] Therefore, a balance must be struck to maximize the reaction with the amine while minimizing hydrolysis.
Q3: Which buffers are recommended for PEGylation with NHS esters?
It is crucial to use amine-free buffers for the reaction. Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers are all compatible choices.[1] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.
Q4: Why is my PEGylation reaction showing low efficiency?
Low PEGylation efficiency can be due to several factors:
-
Incorrect pH: The reaction buffer may be too acidic (preventing amine deprotonation) or too alkaline (causing rapid hydrolysis of the NHS ester).
-
Hydrolyzed Reagent: The this compound may have hydrolyzed due to improper storage or handling. It is highly sensitive to moisture and should be stored at -20°C with a desiccant and warmed to room temperature before opening.
-
Buffer Composition: The presence of primary amine-containing species in your buffer (e.g., Tris, glycine) will compete with your target molecule.
-
Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction can have a more significant impact, leading to lower conjugation yields.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no PEGylation detected | 1. Suboptimal pH: Reaction pH is too low (<7) or too high (>9).2. Hydrolyzed this compound: Reagent was exposed to moisture.3. Presence of competing amines: Buffer contains Tris, glycine, or other primary amines. | 1. Verify the pH of your reaction buffer is within the optimal 7.2-8.5 range. Use a freshly calibrated pH meter.2. Always use freshly prepared solutions of the this compound. Dissolve it in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the reaction mixture.3. Exchange your protein into an amine-free buffer such as PBS or Borate buffer before the reaction. |
| High degree of protein aggregation/precipitation | 1. Change in protein solubility: The addition of PEG chains can alter the protein's surface properties, leading to aggregation.2. Solvent concentration: High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent. | 1. Optimize the molar excess of the PEG reagent; a very high degree of PEGylation might not be desirable. Consider screening different reaction conditions on a small scale.2. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically not exceeding 10% (v/v). |
| Inconsistent results between experiments | 1. Variable reagent activity: Using pre-made stock solutions of this compound that degrade over time.2. pH drift during reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can lower the pH of a weakly buffered solution. | 1. Always prepare the this compound solution immediately before use. Do not store it in solution.2. Use a buffer with sufficient buffering capacity (e.g., 0.1 M) to maintain a stable pH throughout the reaction. |
Quantitative Data on pH Effects
The efficiency of PEGylation is a trade-off between the desired reaction with amines (aminolysis) and the competing hydrolysis of the NHS ester. The rates of both reactions increase with pH, but the rate of aminolysis increases more significantly in the optimal pH range, leading to higher yields.
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.4 | N/A | >120 minutes |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | N/A | <9 minutes |
| 9.0 | Room Temperature | 125 minutes |
Table 2: Comparison of Amidation and Hydrolysis Reaction Half-lives
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a porphyrin-NHS ester reacting with mPEG4-NH2. The data demonstrates that while hydrolysis accelerates with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
Visualizing the Reaction Pathway
The following diagram illustrates the competing reaction pathways for an this compound in the presence of a protein.
Caption: Competing reactions of this compound.
Experimental Protocols
Protocol 1: General Protein PEGylation with this compound
This protocol describes a general procedure for conjugating an this compound to a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (amine-free)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification equipment (e.g., desalting column, dialysis cassettes)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the protein solution is free from any amine-containing buffers by performing buffer exchange if necessary.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO. The required amount will depend on the desired molar excess over the protein (a 5- to 20-fold molar excess is a common starting point).
-
Reaction: Add the dissolved this compound to the protein solution while gently stirring or vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted PEG reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Quantification of PEGylation Efficiency using SDS-PAGE
This protocol provides a basic method to assess the extent of PEGylation.
Materials:
-
PEGylated protein sample
-
Unmodified protein (control)
-
SDS-PAGE gels, running buffer, and loading dye
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Gel imaging system
Procedure:
-
Sample Preparation: Prepare samples of both the unmodified and PEGylated protein at the same concentration. Mix with loading dye according to the gel system's instructions.
-
Electrophoresis: Load the protein standard, unmodified protein, and PEGylated protein samples onto the SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until the protein bands are clearly visible against a clear background.
-
Analysis: Image the gel. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly than its unmodified counterpart. The appearance of new, higher molecular weight bands in the PEGylated sample lane indicates successful conjugation. The distribution and intensity of these bands can provide a qualitative or semi-quantitative measure of the degree of PEGylation.
Caption: General workflow for protein PEGylation.
References
Technical Support Center: Preventing Protein Aggregation After PEGylation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation following PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after PEGylation?
Protein aggregation post-PEGylation can be triggered by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: The stability and solubility of proteins are highly dependent on factors like pH, temperature, and buffer composition. Deviations from the optimal ranges can expose hydrophobic regions of the protein, promoting aggregation.[1]
-
Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional PEG in a supposedly monofunctional reagent can cause unintended cross-linking.[1]
-
PEG-Protein Interactions: In some cases, the interaction between the PEG polymer and the protein surface can induce conformational changes that favor aggregation.[1]
-
Pre-existing Aggregates: If the initial protein sample contains aggregates, they can act as seeds, accelerating further aggregation during the PEGylation process.
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a standard method for analyzing protein aggregates. It separates molecules based on their size, with larger aggregates eluting before the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS is a rapid technique that measures the size distribution of particles in a solution, making it effective for detecting the presence of aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species that correspond to cross-linked protein aggregates.
-
Turbidity Measurement: An increase in the turbidity of a protein solution, which can be measured by spectrophotometry, often indicates the formation of insoluble aggregates.
Q3: What role do excipients play in preventing aggregation?
Excipients are additives that can help stabilize proteins and prevent aggregation during and after PEGylation. They work through various mechanisms, such as preferential exclusion, shielding hydrophobic regions, and reducing surface tension. Common stabilizing excipients include:
-
Sugars (e.g., Sucrose, Trehalose): These sugars can stabilize proteins by creating a hydration shell around them.
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing protein-protein interactions and can prevent aggregation.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are used at low concentrations to prevent surface-induced aggregation.
Troubleshooting Guides
Issue 1: Significant aggregation observed immediately after the PEGylation reaction.
This is a common issue that can often be resolved by optimizing the reaction conditions.
Troubleshooting Steps:
-
Review your PEG Reagent:
-
Are you using a bifunctional PEG? If so, this is a likely cause of cross-linking. Consider switching to a monofunctional PEG reagent.
-
Check the purity of your monofunctional PEG. Contamination with bifunctional PEG can lead to aggregation.
-
-
Optimize Reaction Parameters:
-
Lower the Protein Concentration: Try reducing the protein concentration to decrease the chances of intermolecular interactions.
-
Adjust the PEG:Protein Molar Ratio: A high molar excess of PEG can sometimes promote aggregation. Experiment with lower ratios.
-
Optimize the pH: The pH of the reaction buffer is critical. Conduct small-scale experiments across a range of pH values to find the optimal condition for your specific protein. For N-terminal PEGylation with PEG-aldehyde, a pH of around 5.0-6.5 can favor selective modification and reduce multi-PEGylation.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation.
-
Stepwise Addition of PEG: Instead of adding the entire volume of the PEG reagent at once, try adding it in smaller portions over time.
-
-
Buffer Selection:
-
Ensure your buffer does not contain primary amines (e.g., Tris) if you are using an amine-reactive PEG, as this will compete with your protein. Suitable buffers include phosphate-buffered saline (PBS) and HEPES.
-
Issue 2: Aggregation occurs during purification or storage.
Aggregation that appears after the initial reaction is often related to the stability of the PEGylated protein in the purification or storage buffer.
Troubleshooting Steps:
-
Buffer Exchange and Formulation:
-
Add Stabilizing Excipients: If not already present, consider adding excipients like sucrose, arginine, or polysorbates to your purification and storage buffers.
-
Optimize Buffer pH and Ionic Strength: The optimal buffer for the PEGylation reaction may not be the best for long-term stability. Perform buffer screening experiments to find the ideal formulation for your PEGylated protein.
-
-
Handling and Storage:
-
Avoid Harsh Conditions: Minimize exposure to physical stresses such as vigorous mixing, freeze-thaw cycles, and extreme temperatures.
-
Filter Sterilization: Use low-protein-binding filters to sterilize your PEGylated protein solution.
-
Data on Excipients and Reaction Parameters
The following tables summarize quantitative data on the impact of various excipients and reaction conditions on protein aggregation and PEGylation efficiency.
Table 1: Effect of Excipients on Protein Stability and Aggregation
| Excipient | Concentration Range | Effect on Protein | Reference |
| Sucrose | 5% (m/v) or higher | Inhibited PEG crystallization in freeze-dried formulations, which can improve storage stability. | |
| Arginine | 130 mM | Prevented the formation of an interfacial layer and protein particles of a monoclonal antibody at a high concentration (180 mg/mL). | |
| Polysorbate 80 | 0.01 g/L | Effective in reducing monoclonal antibody aggregate formation in cell culture medium. | |
| Polysorbate 80 | 1.00% (w/v) | Had a negative effect on the thermal and photostability of a monoclonal antibody. | |
| Poloxamer 188 | 5 g/L | Effective in reducing monoclonal antibody aggregate formation in cell culture medium. |
Table 2: Optimization of PEGylation Reaction Parameters for rhG-CSF
| PEG:Protein Molar Ratio | Reaction Time | Yield of monoPEGylated Protein | Reference |
| 3:1 | 2 hours | Not specified | |
| 5:1 | 2 hours | 86% | |
| Reaction Conditions: mPEG-ALD, pH 5.0, room temperature |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of a PEGylated protein.
Materials:
-
SEC column (e.g., with a pore size of ~300 Å for monoclonal antibodies and their aggregates)
-
UHPLC or HPLC system with a UV detector
-
Mobile Phase: Typically a buffered saline solution (e.g., 100 mM phosphate (B84403) buffer with 0.2 M sodium chloride, pH 6.8)
-
PEGylated protein sample
-
0.22 µm syringe filters
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Centrifuge the PEGylated protein sample (e.g., at 10,000 x g for 15 minutes) to remove large, insoluble aggregates.
-
Filter the supernatant through a 0.22 µm low-protein-binding syringe filter.
-
-
Injection and Analysis:
-
Inject an appropriate volume of the prepared sample onto the column.
-
Monitor the elution profile using the UV detector at 280 nm.
-
Aggregates will elute first, followed by the monomer, and then any smaller fragments.
-
-
Data Analysis:
-
Integrate the peak areas to determine the relative percentage of monomer, dimer, and higher-order aggregates.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of a PEGylated protein sample and detect the presence of aggregates.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
PEGylated protein sample
-
Buffer
-
0.2 µm syringe filter
Procedure:
-
Sample Preparation:
-
Filter the PEGylated protein sample and the buffer separately through a 0.2 µm syringe filter to remove dust and other large particles.
-
-
Instrument Setup:
-
Set the experimental temperature and allow the instrument to equilibrate.
-
Enter the viscosity and refractive index of the buffer at the experimental temperature into the software.
-
-
Measurement:
-
Rinse the cuvette with the filtered buffer.
-
Measure the scattering intensity of the buffer as a baseline.
-
Replace the buffer with the filtered protein sample.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The software will generate a size distribution profile. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.
-
The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.
-
Visual Guides
Troubleshooting Decision Tree for PEGylation Aggregation
This diagram outlines a logical workflow for troubleshooting aggregation issues during protein PEGylation.
Experimental Workflow for Aggregation Analysis
This diagram illustrates a typical experimental workflow for analyzing protein aggregation after PEGylation.
Common PEGylation Chemistries
This diagram shows two common reaction chemistries used for protein PEGylation.
References
Technical Support Center: Purification of PEGylated Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted m-PEG4-NHS ester from experimental samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my sample?
A1: It is essential to remove unreacted this compound to ensure the purity of your final PEGylated product. Residual unreacted PEG can interfere with downstream applications, lead to inaccurate characterization and quantification of your conjugate, and potentially cause misleading results in biological assays.
Q2: What are the most common methods for removing unreacted this compound?
A2: The three primary methods for removing small molecules like unreacted this compound from larger biomolecules are dialysis, size exclusion chromatography (SEC), and tangential flow filtration (TFF). The choice of method depends on factors such as sample volume, the size difference between your target molecule and the unreacted PEG, required purity, and available equipment.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The selection of the best purification method depends on your specific experimental needs:
-
Dialysis is a simple and cost-effective method suitable for small to medium sample volumes. It is a good choice when high-throughput is not a primary concern.
-
Size Exclusion Chromatography (SEC) offers high resolution and is very effective at separating molecules based on size. It is ideal for achieving high purity and can also be used for buffer exchange.
-
Tangential Flow Filtration (TFF) is a rapid and scalable method, making it well-suited for processing large sample volumes. It is highly efficient for concentration and diafiltration (buffer exchange).
The following diagram outlines a general decision-making workflow:
Comparison of Purification Methods
The following table summarizes the key quantitative parameters for each purification method to facilitate easy comparison.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Unreacted PEG Removal | >95% | >99% | >98% |
| Typical Protein Yield | 85-95% | 90-98% | >95% |
| Final Product Purity | Good to High | Very High | High |
| Processing Time | 12-48 hours | 0.5-2 hours | 1-4 hours |
| Scalability | Low to Medium | Medium | High |
| Cost | Low | High | Medium to High |
Troubleshooting Guides
Dialysis
Q: My sample volume increased significantly after dialysis. What happened?
A: This is likely due to osmosis. If the solute concentration of your sample is much higher than the dialysis buffer, water will move into the dialysis tubing, increasing the volume. To avoid this, ensure that the ionic strength of your sample and the dialysis buffer are similar, or perform a gradual buffer exchange.
Q: I'm seeing low recovery of my PEGylated protein after dialysis. What could be the cause?
A: Low protein recovery can be due to several factors:
-
Nonspecific binding: Your protein might be binding to the dialysis membrane. To mitigate this, you can try using a different membrane material (e.g., regenerated cellulose (B213188) is known for low protein binding) or pre-blocking the membrane with a generic protein like BSA.
-
Incorrect MWCO: If the molecular weight cutoff (MWCO) of the dialysis membrane is too close to the molecular weight of your protein, you may be losing your product through the pores. A general rule is to choose a MWCO that is at least 3-5 times smaller than the molecular weight of your protein of interest.
-
Precipitation: Changes in buffer composition or pH during dialysis can cause your protein to precipitate. Ensure your protein is stable in the chosen dialysis buffer.
Q: There is still a significant amount of unreacted PEG in my sample after dialysis.
A: This could be due to insufficient dialysis time or an inadequate volume of dialysis buffer. For efficient removal of small molecules, it is recommended to use a large volume of dialysis buffer (at least 100-fold the sample volume) and to change the buffer 2-3 times over a 24-48 hour period.
Size Exclusion Chromatography (SEC)
Q: I am observing poor separation between my PEGylated protein and the unreacted PEG.
A: Poor resolution in SEC can result from:
-
Inappropriate column choice: Ensure the fractionation range of your SEC column is suitable for separating your PEGylated protein from the small this compound. For this purpose, a desalting column like a Sephadex G-25 is often appropriate.[1]
-
Sample overload: Injecting too large a sample volume can lead to band broadening and poor separation. The sample volume should typically not exceed 2-5% of the total column volume for high-resolution fractionation.
-
Incorrect flow rate: A lower flow rate generally improves resolution. Try reducing the flow rate to allow for better separation.
Q: My protein recovery after SEC is low.
A: Low recovery can be caused by:
-
Nonspecific binding: The protein may be interacting with the column matrix. Including a moderate concentration of salt (e.g., 150 mM NaCl) in your elution buffer can help to reduce ionic interactions.
-
Protein precipitation: Your protein may be precipitating on the column. Ensure your protein is soluble and stable in the mobile phase.
Q: My PEGylated protein is eluting in the void volume.
A: Elution in the void volume suggests that your protein is aggregated. Aggregation can sometimes be mitigated by optimizing the buffer conditions (e.g., adjusting pH, ionic strength, or adding detergents).
Tangential Flow Filtration (TFF)
Q: The filtration rate is very slow.
A: A slow filtration rate can be caused by membrane fouling. This can be minimized by:
-
Optimizing transmembrane pressure (TMP): Operating at an optimal TMP can reduce the rate of fouling.
-
Increasing the cross-flow velocity: A higher cross-flow rate helps to sweep away molecules that might block the membrane pores.
-
Choosing the right membrane: Ensure the membrane material is compatible with your sample and has a low protein binding characteristic.
Q: I am losing my PEGylated protein in the permeate.
A: This indicates that the MWCO of the TFF membrane is too large. As a general guideline, select a membrane with a MWCO that is 3 to 6 times smaller than the molecular weight of the molecule you want to retain.[2]
Q: How can I improve the removal of the unreacted PEG?
A: To enhance the removal of small molecules like unreacted PEG, you can perform diafiltration. This involves adding fresh buffer to the retentate at the same rate as the permeate is being removed, effectively washing the unreacted PEG out of the sample. Performing multiple diafiltration volumes (typically 3-5) can significantly increase the purity of your sample.
Experimental Protocols
Dialysis Protocol
This protocol is designed for the removal of unreacted this compound from a PEGylated protein sample.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker (e.g., 2-4 L)
-
Stir plate and stir bar
-
Cold room or refrigerator (4°C)
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with distilled water.
-
Load the Sample: Carefully load your sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing with clips.
-
Perform Dialysis:
-
Place the sealed dialysis bag/cassette into a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume).
-
Add a stir bar to the buffer and place the beaker on a stir plate in a cold room (4°C). Stir gently to ensure adequate circulation of the buffer.[1]
-
Dialyze for at least 4-6 hours.
-
-
Buffer Exchange: For optimal removal of the unreacted PEG, change the dialysis buffer at least two to three times. A common schedule is to change the buffer after 4-6 hours, then again after another 12-18 hours.
-
Sample Recovery: After the final buffer exchange, carefully remove the dialysis bag/cassette from the buffer. Gently remove the sample from the tubing/cassette using a pipette.
Size Exclusion Chromatography (SEC) Protocol
This protocol outlines the steps for purifying a PEGylated protein using a desalting SEC column.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Chromatography system (e.g., FPLC or HPLC) or a peristaltic pump
-
Elution buffer (e.g., PBS, pH 7.4), filtered and degassed
-
Fraction collector
-
UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the elution buffer until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Centrifuge your sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any precipitated material.
-
Sample Injection: Inject the clarified sample onto the column. The injection volume should be small relative to the column volume (typically 1-5%) to ensure good resolution.
-
Elution: Elute the sample with the elution buffer at a constant flow rate. The PEGylated protein, being larger, will elute first, followed by the smaller unreacted this compound.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using the UV detector (typically at 280 nm for proteins).
-
Analysis: Analyze the collected fractions containing the protein peak to confirm the removal of the unreacted PEG and to assess the purity and concentration of your PEGylated protein.
Tangential Flow Filtration (TFF) Protocol
This protocol provides a general procedure for purifying a PEGylated protein using TFF.
Materials:
-
TFF system (including pump, reservoir, pressure gauges, and tubing)
-
TFF cassette with an appropriate MWCO (e.g., 10 kDa)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Collection vessels for permeate and retentate
Procedure:
-
System Setup and Flushing: Assemble the TFF system according to the manufacturer's instructions. Flush the system with purified water to remove any storage solution and to check for leaks.
-
Membrane Equilibration: Equilibrate the membrane with the diafiltration buffer.
-
Sample Concentration (Optional): If your sample is dilute, you can first concentrate it by recirculating the sample through the system and collecting the permeate until the desired volume is reached.
-
Diafiltration:
-
Begin recirculating the concentrated sample (retentate).
-
Add diafiltration buffer to the sample reservoir at the same rate that permeate is being removed. This is known as constant volume diafiltration.
-
Continue this process for a predetermined number of diavolumes (typically 3-5) to wash out the unreacted this compound. One diavolume is equal to the volume of the retentate.
-
-
Final Concentration: After diafiltration, stop adding buffer and continue to concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified, concentrated PEGylated protein from the retentate line and the reservoir.
References
Technical Support Center: Troubleshooting NHS Ester Labeling Inefficiency
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during N-hydroxysuccinimide (NHS) ester labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My labeling efficiency is extremely low. What are the common causes and how can I resolve this?
Low labeling efficiency is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is key to identifying and resolving the issue.
A. Suboptimal Reaction Conditions:
The reaction between an NHS ester and a primary amine is highly sensitive to the experimental environment.
-
pH: The optimal pH for the reaction is between 7.2 and 8.5.[1][2][3] A pH that is too low will result in the protonation of primary amines on the protein, making them unavailable for reaction.[2][4] Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester, reducing its availability to react with the protein.
-
Temperature and Incubation Time: Reactions are typically conducted for 1 to 4 hours at room temperature or overnight at 4°C. Lower temperatures can minimize the hydrolysis of the NHS ester but may necessitate a longer incubation period to achieve the desired level of labeling.
-
Concentration: The concentration of both the protein and the NHS ester can significantly impact the labeling efficiency. Low protein concentrations can lead to less effective crosslinking due to the competing hydrolysis reaction. It is recommended to use a protein concentration of at least 1-2 mg/mL.
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range of 7.2-8.5.
-
Optimize Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight. If the reaction is sluggish, a longer incubation at room temperature may be beneficial.
-
Increase Reactant Concentrations: If feasible, increase the concentration of your protein and/or the molar excess of the NHS ester.
B. Incompatible Buffer Composition:
The choice of buffer is critical for a successful NHS ester labeling reaction.
-
Amine-Containing Buffers: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffers will compete with the target protein for reaction with the NHS ester, leading to a significant decrease in labeling efficiency.
Troubleshooting Steps:
-
Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer before starting the labeling reaction.
C. NHS Ester Instability:
NHS esters are sensitive to moisture and can hydrolyze over time, rendering them inactive.
Troubleshooting Steps:
-
Fresh Reagents: Prepare the NHS ester stock solution immediately before use in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Proper Storage: Store the solid NHS ester protected from moisture at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.
D. Protein-Specific Issues:
The properties of the target protein can also influence labeling efficiency.
-
Accessibility of Primary Amines: The primary amines (the N-terminus and the epsilon-amino group of lysine (B10760008) residues) on the surface of the protein must be accessible to the NHS ester for the reaction to occur. Steric hindrance can prevent efficient labeling.
-
Protein Purity: Impurities in the protein sample can interfere with the labeling reaction.
Troubleshooting Steps:
-
Assess Amine Accessibility: If you have structural information about your protein, you can predict the accessibility of lysine residues.
-
Ensure Protein Purity: Use highly purified protein for your labeling reactions.
Q2: My protein precipitated after adding the NHS ester. What went wrong?
Protein precipitation during labeling can be caused by several factors:
-
Over-labeling: An excessively high degree of labeling can alter the protein's solubility, leading to precipitation.
-
Organic Solvent: The organic solvent (DMSO or DMF) used to dissolve the NHS ester can denature the protein if the final concentration in the reaction mixture is too high.
-
Low Protein Solubility: The protein itself may have low solubility under the reaction conditions.
Troubleshooting Steps:
-
Reduce Molar Excess: Decrease the molar excess of the NHS ester or shorten the reaction time to reduce the degree of labeling.
-
Minimize Organic Solvent: Keep the volume of the NHS ester stock solution added to the protein solution to a minimum, typically not exceeding 10% of the total reaction volume. Add the NHS ester solution slowly while gently stirring the protein solution.
-
Optimize Reaction Conditions: Perform the reaction at a lower protein concentration or at a lower temperature (e.g., 4°C).
Q3: How do I determine the efficiency of my labeling reaction?
Quantifying the degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, is crucial for reproducibility. A common method for determining the DOL is through spectrophotometry.
Procedure for DOL Calculation:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at two wavelengths:
-
The absorbance maximum of the dye (A_dye).
-
280 nm (A_280) for the protein.
-
-
Calculate Protein Concentration:
-
First, correct the A_280 reading for the dye's absorbance at 280 nm: Corrected A_280 = A_280 - (A_dye * CF) where CF is the correction factor (A_280 / A_dye) for the free dye.
-
Then, calculate the protein concentration using the Beer-Lambert law: Protein Concentration (M) = Corrected A_280 / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_dye / (ε_dye * path length) where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.
-
-
Calculate DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Data Summary Table
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5. Lower pH reduces amine reactivity, while higher pH increases NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature | 4°C for longer incubations (overnight) to minimize hydrolysis; room temperature for shorter incubations (1-4 hours). |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Optimization may be required based on the specific protein and desired DOL. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Molar Excess (Dye:Protein) | 5:1 to 20:1 | This is a starting point and should be optimized for each specific protein and application. |
| Buffer Type | Amine-free buffers | Phosphate, bicarbonate, or borate (B1201080) buffers are recommended. Avoid Tris and glycine. |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Use a minimal volume, not exceeding 10% of the total reaction volume. |
Experimental Protocol: NHS Ester Labeling of a Protein
This protocol provides a general procedure. Optimization may be necessary for your specific protein and label.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
NHS ester of the desired label.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., desalting column) for removing unreacted label.
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free reaction buffer.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess.
-
Slowly add the NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light if the label is photosensitive.
-
-
Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the Labeled Protein: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterize the Labeled Protein: Determine the degree of labeling (DOL) and protein concentration. Store the labeled protein under appropriate conditions.
Visualizations
Caption: Troubleshooting workflow for low NHS ester labeling efficiency.
Caption: Chemical reaction of NHS ester with a primary amine on a protein.
References
impact of buffer composition on m-PEG4-NHS ester reactions
Welcome to the technical support center for m-PEG4-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the impact of buffer composition on the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction with a primary amine?
The optimal pH for reacting m-PEG4-NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] The reaction is highly dependent on pH.[2] At a lower pH, the primary amine groups on your target molecule are protonated (-NH3+), making them unreactive.[2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine, thereby reducing the overall efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.
Q2: Which buffers are recommended for this compound conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions and are effective within the recommended pH range of 7.2 to 8.5. A 0.1 M sodium bicarbonate solution is a good option as it has an appropriate pH for the reaction.
Q3: Are there any buffers I should avoid?
Yes, you must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218). These buffers will compete with your target molecule for reaction with the this compound, leading to the formation of undesired byproducts and a lower yield of your desired conjugate. However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
If your this compound has poor aqueous solubility, it can first be dissolved in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is critical to use high-quality, amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester.
Q5: At what temperature should I perform my this compound conjugation?
NHS ester conjugations are typically performed at room temperature or at 4°C. The reaction rate is slower at 4°C, which can be beneficial for sensitive proteins and also slows the rate of hydrolysis. This may require a longer reaction time to achieve the desired level of conjugation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of this compound: The reagent may have been exposed to moisture, or the reaction buffer pH is too high. | Store the this compound under desiccated conditions and allow it to warm to room temperature before opening to prevent condensation. Prepare the NHS ester solution immediately before use. Consider performing the reaction at a lower temperature (4°C) to decrease the hydrolysis rate. |
| Suboptimal pH: The reaction pH is too low, leading to protonated and less reactive primary amines on the biomolecule. | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. For many applications, a pH of 8.3-8.5 is ideal. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with your target molecule. | Perform a buffer exchange to a non-amine-containing buffer such as phosphate, bicarbonate, or borate buffer. | |
| Inactive NHS Ester: The NHS ester reagent may have degraded due to improper storage. | Store NHS esters in a dry, light-protected container at the recommended temperature. | |
| Protein Aggregation/Precipitation | High concentration of organic solvent: Adding a large volume of DMSO or DMF to the aqueous reaction can cause protein precipitation. | Use the minimum amount of organic solvent necessary to dissolve the this compound. The final concentration of the organic solvent should typically be low, for example, between 0.5% and 10%. |
| Inconsistent Results | pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. Monitor the pH during the reaction, especially for large-scale conjugations. |
| Variable Reagent Quality: Impurities in the NHS ester or solvents can affect the reaction outcome. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF. |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Table 2: Half-life of Porphyrin-NHS Ester Hydrolysis and Amidation with mPEG4-NH2
| pH | Hydrolysis t1/2 (min) | Amidation t1/2 (min) |
| 8.0 | 190 | 25 |
| 8.5 | 130 | 10 |
| 9.0 | 110 | 5 |
Data from a study on porphyrin-NHS esters reacting with mPEG4-NH2 in carbonate buffer/10% DMSO at room temperature.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Competing reactions: aminolysis vs. hydrolysis.
References
m-PEG4-NHS ester reaction time and temperature optimization
Welcome to the technical support center for m-PEG4-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH for reacting an NHS ester with a primary amine is typically between 7.2 and 8.5.[1][2] At a pH below 7.2, the primary amines are more likely to be protonated, which reduces their reactivity. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can reduce the efficiency of the conjugation reaction.[1]
Q2: What is the recommended reaction time for a typical this compound conjugation?
A2: The reaction time can vary depending on the specific biomolecule and the reaction conditions. A common starting point is to incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1] However, for optimal results, it is recommended to empirically determine the best reaction time for your specific application.
Q3: What is the recommended temperature for the conjugation reaction?
A3: The reaction can be performed at room temperature or at 4°C.[1] Lowering the temperature to 4°C can help to minimize the competing hydrolysis reaction, especially at higher pH values.
Q4: How can I stop the this compound reaction?
A4: The reaction can be stopped by adding a quenching buffer that contains primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. These primary amines will react with any remaining unreacted NHS ester, effectively stopping the conjugation to your target molecule.
Q5: What solvents should I use to dissolve the this compound?
A5: this compound should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. It is important to avoid aqueous buffers for initial dissolution as the NHS ester is susceptible to hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: The NHS ester has degraded due to moisture or extended time in aqueous solution before adding to the amine-containing molecule. | Prepare fresh solutions of the this compound in anhydrous DMSO or DMF immediately before use. Minimize the time the activated ester is in an aqueous buffer before the conjugation reaction. |
| Suboptimal pH: The reaction buffer pH is too low (below 7.2), leading to protonated and less reactive primary amines. | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Consider using a buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. | |
| Presence of competing primary amines: The buffer or sample contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester. | Ensure that the biomolecule is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column before starting the conjugation. | |
| Inconsistent Results | Variations in reaction conditions: Inconsistent pH, temperature, or reaction times between experiments can lead to variability. | Carefully control and monitor the pH, temperature, and incubation time for all experiments to ensure reproducibility. |
| Inaccurate molar ratio: The ratio of this compound to the biomolecule is not consistent. | Precisely control the molar ratio of the PEG reagent to your biomolecule to achieve a specific degree of PEGylation. | |
| Precipitation of Protein during Reaction | High concentration of organic solvent: The final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the NHS ester is too high. | Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume. |
Quantitative Data Summary
The efficiency of the this compound reaction is a balance between the desired amidation reaction and the competing hydrolysis reaction. The rates of both reactions are highly dependent on the pH of the reaction buffer.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Table 2: Reaction Half-life of Porphyrin-NHS Esters with mPEG4-NH2 at Room Temperature
This data is for porphyrin-NHS esters but provides a useful reference for the kinetics of NHS ester reactions with a PEG-amine.
| pH | P3-NHS Half-life (minutes) | P4-NHS Half-life (minutes) |
| 8.0 | 80 | 25 |
| 8.5 | 20 | 10 |
| 9.0 | 10 | 5 |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mg/mL.
-
Initiate Conjugation: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Visualizations
Caption: Experimental workflow for a typical this compound conjugation reaction.
Caption: Logical relationship of factors affecting the this compound reaction outcome.
References
Technical Support Center: Characterization of m-PEG4-NHS Ester Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG4-NHS ester conjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and characterization of this compound conjugates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: The this compound is moisture-sensitive and can hydrolyze in aqueous solutions, rendering it inactive.[1][2] This process is accelerated at higher pH.[3][4][5] | • Prepare fresh stock solutions of the this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. • Equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation. • Perform the conjugation reaction as soon as possible after preparing the reagent solution. • Maintain the reaction pH between 7.2 and 8.0 for optimal conjugation with minimal hydrolysis. |
| Inactive amine: The primary amine on the target molecule may be protonated and therefore less nucleophilic at low pH. | • Ensure the reaction buffer pH is between 7.2 and 8.5 for efficient reaction with primary amines. | |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester. | • Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. | |
| Multiple Peaks in Mass Spectrometry Analysis | Heterogeneity of the PEGylated product: The reaction may result in a mixture of molecules with varying numbers of PEG chains attached. | • Optimize the molar ratio of this compound to the target molecule to control the degree of PEGylation. • Use purification techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography to separate the different PEGylated species. |
| Polydispersity of the PEG reagent: Some PEG reagents are not monodisperse and consist of a distribution of different chain lengths. | • Use high-purity, monodisperse this compound for more homogeneous conjugates. | |
| In-source fragmentation or aggregation: The analysis conditions in the mass spectrometer can sometimes cause the conjugate to fragment or aggregate. | • Optimize the mass spectrometer settings, such as cone voltage and collision energy. • The use of a charge-stripping agent like triethylamine (B128534) (TEA) post-column can simplify the mass spectrum by reducing charge state complexity. | |
| Broad Peaks in HPLC Chromatogram | Heterogeneity of the conjugate: Similar to the issue in mass spectrometry, a mixture of PEGylated species will result in broader peaks. | • Improve the purification of the conjugate to isolate a more homogeneous population. |
| On-column interactions: The PEG chain may interact with the stationary phase of the HPLC column. | • Use a column with a suitable stationary phase and optimize the mobile phase composition (e.g., organic solvent content, ionic strength). | |
| Inconsistent Batch-to-Batch Results | Variability in reaction conditions: Small changes in pH, temperature, or reaction time can affect the outcome of the conjugation. | • Standardize all reaction parameters and ensure they are carefully controlled for each batch. |
| Degradation of this compound: Improper storage of the reagent can lead to its degradation over time. | • Store the this compound at -20°C in a desiccated environment. |
Frequently Asked Questions (FAQs)
Reagent Handling and Storage
Q1: How should I store and handle this compound?
A1: this compound is sensitive to moisture. It should be stored at -20°C in a desiccator. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Stock solutions should be prepared fresh for each use to minimize hydrolysis.
Conjugation Reaction
Q3: What is the optimal pH for the conjugation reaction?
A3: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5. At lower pH, the amine is protonated and less reactive. At higher pH, the hydrolysis of the NHS ester becomes more rapid.
Q4: Can I use a buffer that contains primary amines, like Tris?
A4: No, buffers containing primary amines (e.g., Tris, glycine) should be avoided as they will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency. Suitable alternative buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.
Q5: How can I stop the conjugation reaction?
A5: The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris or hydroxylamine, to consume any unreacted this compound.
Characterization
Q6: Which analytical techniques are recommended for characterizing my this compound conjugate?
A6: A combination of techniques is often necessary for full characterization. Mass spectrometry (MS) is used to determine the molecular weight and confirm the addition of the PEG moiety. High-performance liquid chromatography (HPLC), particularly size-exclusion (SEC) or reversed-phase (RP-HPLC), is used to assess purity and separate different PEGylated species. Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure of the conjugate.
Q7: How can I determine the degree of PEGylation?
A7: The degree of PEGylation, or the average number of PEG molecules per protein, can be determined using several methods. Mass spectrometry can directly measure the mass increase corresponding to the number of attached PEG chains. HPLC can be used to separate and quantify the different PEGylated forms. Spectroscopic methods, such as a barium-iodide assay, can also be used to quantify the amount of PEG present.
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the protein solution contains any amine-containing additives, they must be removed by dialysis or buffer exchange.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically. Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: (Optional) To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
Characterization by Mass Spectrometry (MS)
-
Sample Preparation: Prepare the purified conjugate at a suitable concentration (typically 0.1-1 mg/mL) in a volatile buffer or solvent system compatible with mass spectrometry (e.g., water with 0.1% formic acid).
-
LC-MS Analysis: Inject the sample onto an LC system coupled to a mass spectrometer. A reversed-phase C4 or C8 column is often suitable for proteins.
-
Data Acquisition: Acquire data in a positive ion mode over a mass range appropriate for the expected molecular weight of the conjugate.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. The mass difference between the unmodified protein and the conjugate will indicate the number of attached PEG chains.
Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve the lyophilized this compound or the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis: Identify the characteristic peaks of the PEG moiety, which typically appear as a large signal around 3.6 ppm for the repeating ethylene (B1197577) glycol units. Successful conjugation can be confirmed by the appearance of new signals or shifts in the signals of the parent molecule. The integration of the PEG signals relative to the signals of the parent molecule can provide information about the degree of PEGylation.
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Decision tree for troubleshooting low yield.
Caption: Reaction pathway of this compound.
References
Validation & Comparative
A Researcher's Guide to m-PEG4-NHS Ester: A Comparison with Alternative PEG Linkers
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the successful design of bioconjugates. The linker not only connects the molecule of interest to its target but also critically influences the stability, solubility, and overall performance of the final product. The m-PEG4-NHS ester has emerged as a widely used reagent for its ability to modify primary amines on proteins, antibodies, and other biomolecules. This guide provides an objective comparison of this compound with other common PEG linkers, supported by experimental data and detailed protocols to inform your selection process.
The this compound is a heterobifunctional linker characterized by four key features:
-
m-PEG (methoxy-polyethylene glycol): A methoxy (B1213986) group caps (B75204) one end of the linker, rendering it inert and preventing unwanted crosslinking.
-
PEG4: A discrete chain of four polyethylene (B3416737) glycol units provides a hydrophilic spacer. This specific, uniform length (monodispersity) ensures batch-to-batch consistency in the final conjugate, a significant advantage over traditional, non-uniform polydisperse PEGs.[1][2]
-
NHS Ester (N-hydroxysuccinimidyl ester): This functional group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable and covalent amide bond.[3]
I. Comparison with Alternative Linker Chemistries
The choice of linker is often dictated by the available functional groups on the target molecule and the desired stability of the resulting bond.
This compound (Amine-Reactive) vs. m-PEG4-Maleimide (Thiol-Reactive)
A primary alternative to amine-reactive chemistry is targeting thiol (sulfhydryl) groups, commonly found in cysteine residues.
-
Specificity: NHS esters react with multiple lysine residues typically present on a protein's surface, which can sometimes lead to a heterogeneous mixture of conjugates. In contrast, maleimide (B117702) linkers offer more site-specific conjugation by targeting cysteine residues, which are often less abundant.
-
Reaction Conditions: NHS ester reactions are optimal at a pH of 7.2-8.5, a compromise to balance amine reactivity with the competing hydrolysis of the NHS ester itself.[4][5] Maleimide reactions proceed efficiently at a more neutral pH of 6.5-7.5, which can be advantageous for pH-sensitive proteins.
-
Bond Stability: The amide bond formed by an NHS ester is highly stable under physiological conditions. The thioether bond from a maleimide reaction, however, can be susceptible to a retro-Michael reaction, leading to potential cleavage of the conjugate, especially in the presence of other thiols like glutathione (B108866) in the cellular environment.
II. The Impact of PEG Chain Characteristics
Beyond the reactive group, the nature of the PEG spacer itself plays a crucial role in the conjugate's properties.
Monodisperse (dPEG®) vs. Polydisperse (polyPEG) Linkers
-
Purity and Reproducibility: m-PEG4-NHS is a monodisperse or discrete PEG (dPEG®), meaning it has a precise, single molecular weight. This contrasts with conventional polydisperse PEGs, which are mixtures of various chain lengths. The uniformity of monodisperse PEGs eliminates the product heterogeneity seen with polydisperse PEGs, simplifying analysis and ensuring high reproducibility.
-
Applications: Polydisperse PEGs are often used to increase the bulk and circulation time of protein drugs. Monodisperse PEGs, particularly shorter ones like PEG4, are increasingly favored in the development of small molecule drugs and antibody-drug conjugates (ADCs), where precise control over the linker length is critical for optimizing pharmacokinetics and targeting.
Short-Chain (m-PEG4-NHS) vs. Long-Chain (e.g., m-PEG24-NHS) Linkers
-
Solubility and Pharmacokinetics: Increasing the PEG chain length generally enhances the water solubility and hydrodynamic radius of the conjugate. This can lead to reduced renal clearance and a longer circulation half-life. However, very long PEG chains can sometimes decrease the biological activity of the conjugated molecule due to steric hindrance.
-
Immunogenicity: While PEG is generally considered to have low immunogenicity, longer chains can sometimes elicit an anti-PEG antibody response, which can affect the therapeutic efficacy of the conjugate.
Data Presentation
The following tables summarize key quantitative data comparing the performance of different PEG linkers.
Table 1: Comparison of Reaction Conditions and Linker Stability
| Feature | m-PEG-NHS Ester | m-PEG-Maleimide |
| Target Group | Primary Amines (-NH₂) | Thiols/Sulfhydryls (-SH) |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 |
| Resulting Bond | Amide | Thioether |
| Bond Stability | High; resistant to hydrolysis. | Moderate; can be reversible via retro-Michael reaction. |
| NHS Ester Half-life | ~1 hour at pH 8.0 | N/A |
| Maleimide Stability | N/A | Loses specificity above pH 7.5 due to hydrolysis. |
Table 2: Influence of PEG Characteristics on Conjugate Properties
| Feature | Monodisperse PEG (e.g., PEG4) | Polydisperse PEG (e.g., PEG2000) |
| Composition | Single, defined molecular weight. | Mixture of different chain lengths. |
| Purity of Final Conjugate | Homogeneous | Heterogeneous |
| Key Advantage | High reproducibility, precise linker length. | Increased hydrodynamic size, prolonged circulation time. |
| Common Application | Antibody-Drug Conjugates, Small Molecule Drugs. | PEGylated Protein Therapeutics. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for conjugating an m-PEG-NHS ester to a protein, such as an antibody (IgG).
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer).
-
This compound.
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the protein in the amine-free buffer.
-
Reagent Dissolution: Immediately before use, dissolve the required amount of this compound in DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted reagent as the NHS ester moiety readily hydrolyzes.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to react with any excess NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Comparative Stability Assay for Thioether vs. Amide Bonds
This assay can be used to compare the stability of a maleimide-derived thioether bond versus an NHS ester-derived amide bond in the presence of a competing thiol.
Objective: To monitor the integrity of the conjugate over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Purified amide-linked conjugate (from Protocol 1).
-
Purified thioether-linked conjugate (prepared via a maleimide-thiol reaction).
-
Glutathione solution (e.g., 10 mM in PBS).
-
Incubator at 37°C.
-
HPLC-MS system.
Procedure:
-
Incubation: Incubate a known concentration of each conjugate (amide-linked and thioether-linked) in separate solutions containing a physiological concentration of glutathione (e.g., 1-10 mM) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Stop any further reaction by quenching the sample, for example, by rapid freezing or acidification.
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of remaining intact conjugate and identify any degradation or thiol-exchange products. The rate of decrease in the intact conjugate peak provides a measure of the linkage's stability.
Mandatory Visualizations
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. NHS-PEG-NHS [nanocs.net]
A Head-to-Head Comparison: m-PEG4-NHS Ester vs. SMCC Crosslinker for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs). This guide provides an objective comparison of two commonly used crosslinkers: m-PEG4-NHS ester and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This comparison delves into their mechanisms of action, performance characteristics, and provides experimental protocols to aid in the selection of the optimal crosslinker for your specific application.
At a Glance: Key Differences
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester and Maleimide (B117702) |
| Target Functionalities | Primary amines (-NH₂) | Primary amines (-NH₂) and Sulfhydryls (-SH) |
| Reaction Type | One-step amine labeling | Two-step sequential or one-pot amine and sulfhydryl conjugation |
| Spacer Arm | Hydrophilic PEG4 | Hydrophobic cyclohexane (B81311) |
| Key Advantage | Increases solubility and reduces aggregation of the conjugate.[1][2] | Enables specific, covalent linkage between two different biomolecules (e.g., protein-protein or protein-drug).[3][4] |
| Considerations | Susceptible to hydrolysis.[5] | The thioether bond formed can be susceptible to retro-Michael addition. |
Chemical Structure and Reaction Mechanism
This compound is a PEGylated, amine-reactive crosslinker. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. The key feature of this crosslinker is the polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity to the resulting conjugate. This can improve water solubility and reduce aggregation.
SMCC is a heterobifunctional crosslinker, meaning it has two different reactive groups: an NHS ester and a maleimide. This allows for the sequential conjugation of two different molecules. The NHS ester first reacts with a primary amine on one molecule. Subsequently, the maleimide group reacts with a sulfhydryl (thiol) group, for instance, from a cysteine residue, on a second molecule to form a stable thioether bond. The cyclohexane bridge in the SMCC structure provides stability to the maleimide group, reducing its susceptibility to hydrolysis.
Below is a diagram illustrating the chemical structures and reaction mechanisms of both crosslinkers.
Performance Comparison
| Parameter | This compound | SMCC |
| Reaction Efficiency | Highly dependent on pH (optimal range 7.2-8.5). Efficiency can be reduced by hydrolysis of the NHS ester, especially at higher pH. | NHS ester reaction is optimal at pH 7.0-9.0, while the maleimide reaction is best at pH 6.5-7.5. The two-step process allows for controlled conjugation, potentially leading to higher yields of the desired product. |
| Conjugate Stability | Forms a very stable amide bond. | Forms a stable amide bond and a stable thioether bond. However, the thioether linkage can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. |
| Solubility | The PEG spacer significantly increases the hydrophilicity and aqueous solubility of the conjugate. | The cyclohexane spacer is hydrophobic, which can sometimes lead to aggregation of the conjugate, especially with hydrophobic payloads. A water-soluble version, Sulfo-SMCC, is available. |
| Applications | PEGylation of proteins and peptides to improve solubility, stability, and pharmacokinetic profiles. Attaching hydrophilic linkers in PROTACs. | Widely used in the creation of antibody-drug conjugates (ADCs). Also used for creating immunogens and labeling proteins. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
-
This compound dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF) at 10-20 mg/mL.
-
Quenching buffer (e.g., Tris or glycine) at a final concentration of 20-50 mM.
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Buffer Exchange: Ensure the protein is in an appropriate amine-free buffer at the optimal pH.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching (Optional): Stop the reaction by adding an amine-containing buffer to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography or dialysis.
Protocol 2: Two-Step Protein-Protein Conjugation using SMCC
Materials:
-
Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Sulfhydryl-containing molecule (Molecule-SH). If necessary, reduce disulfide bonds with a reducing agent like TCEP.
-
SMCC dissolved in an organic solvent (e.g., DMSO or DMF).
-
Desalting columns.
Procedure: Step 1: Activation of Amine-Containing Protein
-
Prepare Protein Solution: Dissolve the amine-containing protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare SMCC Solution: Immediately before use, dissolve SMCC in DMSO or DMF.
-
Reaction: Add a 5- to 20-fold molar excess of the SMCC solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess SMCC: Remove unreacted SMCC using a desalting column.
Step 2: Conjugation to Sulfhydryl-Containing Molecule
-
Prepare Sulfhydryl-Containing Molecule: Ensure the sulfhydryl-containing molecule is reduced and active.
-
Conjugation Reaction: Add the sulfhydryl-containing molecule to the desalted maleimide-activated protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using chromatography techniques to remove unreacted molecules.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for a two-step bioconjugation using a heterobifunctional crosslinker like SMCC.
Conclusion
The choice between this compound and SMCC depends heavily on the specific goals of the bioconjugation.
Choose this compound when:
-
The primary goal is to increase the hydrophilicity and solubility of a biomolecule.
-
A simple, one-step labeling of primary amines is desired.
-
Reducing aggregation of the final product is a key concern.
Choose SMCC when:
-
Covalently linking two different biomolecules (e.g., an antibody and a drug) is the objective.
-
A specific and controlled two-step conjugation is required to minimize homodimer formation.
-
Working with well-defined amine and sulfhydryl targets.
By understanding the distinct chemical properties and reaction mechanisms of these two crosslinkers, researchers can make an informed decision to select the most suitable reagent for their bioconjugation needs, ultimately leading to the successful development of novel bioconjugates for research and therapeutic applications.
References
A Head-to-Head Comparison: The Advantages of m-PEG4-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The choice of linker and conjugation chemistry is critical, directly impacting the stability, efficacy, and homogeneity of the final product, be it an antibody-drug conjugate (ADC), a PEGylated protein therapeutic, or a diagnostic reagent. This guide provides an in-depth, objective comparison of m-PEG4-NHS ester with other common amine-reactive labeling strategies, supported by experimental data and detailed protocols.
At a Glance: this compound and Its Alternatives
This compound has emerged as a popular choice for bioconjugation due to its unique combination of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a highly reactive N-hydroxysuccinimide (NHS) ester. This combination offers several advantages over traditional reagents.
The primary advantages of using this compound include:
-
Increased Hydrophilicity: The PEG4 spacer is water-soluble, which can enhance the solubility of the resulting bioconjugate and reduce aggregation.[1]
-
Reduced Steric Hindrance: The flexible PEG4 linker provides a spacer arm that minimizes steric hindrance between the conjugated molecule and the biomolecule, which can help preserve the biological activity of the protein.[1]
-
Well-Established Chemistry: NHS esters react efficiently with primary amines (the N-terminus and lysine (B10760008) side chains) under mild, physiological to slightly alkaline conditions (pH 7.2-9) to form stable amide bonds.[2][3]
However, the primary drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a factor that must be carefully managed to ensure high conjugation efficiency.[]
Quantitative Comparison of Amine-Reactive Chemistries
The selection of a bioconjugation reagent should be guided by quantitative data. The following tables summarize key performance indicators for this compound and its common alternatives.
Table 1: Reaction Conditions for Amine Modification
| Reagent Class | Typical Reagent(s) | Optimal pH | Reaction Time | Temperature | Solvent |
| NHS Esters | This compound , Sulfo-NHS esters | 7.2 - 8.5 | 30 - 120 min | 4°C - Room Temp | Aqueous buffers, DMSO, DMF |
| Carbodiimides | EDC (+ NHS/Sulfo-NHS) | 4.5 - 6.0 (activation), 7.2 - 7.5 (coupling) | ~2 hours | Room Temp | Aqueous buffers (EDC), Organic solvents |
| Isothiocyanates | FITC | 9.0 - 9.5 | 2 - 16 hours | 4°C - Room Temp | Aqueous buffers, DMSO, DMF |
Table 2: Performance Characteristics of Amine-Reactive Chemistries
| Feature | This compound | Carbodiimide (B86325) (EDC + NHS) | Isothiocyanate (e.g., FITC) |
| Target Residues | Primary amines (Lysine, N-terminus) | Carboxyl groups (activated to react with amines) | Primary amines (Lysine, N-terminus) |
| Resulting Linkage | Stable amide bond | Stable amide bond | Stable thiourea (B124793) bond |
| Linkage Stability | High | High | Good, but potentially less stable than amide bonds under certain conditions |
| Primary Side Reaction | Hydrolysis of NHS ester | Hydrolysis of O-acylisourea intermediate, cross-linking | Hydrolysis of isothiocyanate |
| Control over Degree of Labeling | Moderate, dependent on reaction conditions and protein accessibility | Moderate to good, can be controlled by reagent stoichiometry | Moderate, dependent on pH and reaction time |
Table 3: Hydrolysis of NHS Esters at Different pH Values
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4 - 5 hours |
| 8.0 | ~1 hour |
| 8.6 (at 4°C) | 10 minutes |
Experimental Workflows and Logical Relationships
Visualizing the experimental process and the underlying chemical reactions is crucial for understanding and implementing bioconjugation strategies.
Caption: A generalized experimental workflow for protein bioconjugation using this compound.
Signaling Pathway Application: Targeting EGFR with a PEGylated Antibody
To illustrate a practical application, consider the development of an antibody-drug conjugate (ADC) targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. A PEGylated antibody can exhibit improved pharmacokinetics and reduced immunogenicity.
Caption: Simplified diagram of an anti-EGFR ADC action, where PEGylation can enhance delivery.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in this guide.
Protocol 1: General Procedure for Protein Labeling with this compound
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography column).
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. NHS esters are moisture-sensitive and should be handled accordingly.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.
-
Determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by co-opting a chromophoric or fluorophoric NHS ester in a parallel reaction.
-
Protocol 2: Comparative Labeling of a Protein with EDC/Sulfo-NHS
Materials:
-
Protein with accessible carboxyl groups.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-Hydroxysulfosuccinimide (Sulfo-NHS).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: PBS, pH 7.2-7.5.
-
Amine-containing molecule for conjugation.
-
Quenching solution: 1 M hydroxylamine (B1172632), pH 8.5.
-
Purification supplies as in Protocol 1.
Procedure:
-
Protein and Reagent Preparation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Prepare fresh solutions of EDC and Sulfo-NHS in water or Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the protein solution to final concentrations of approximately 2 mM and 5 mM, respectively.
-
Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester intermediate.
-
-
Conjugation Reaction:
-
Immediately add the amine-containing molecule to the activated protein solution. The pH can be raised to 7.2-7.5 by adding Coupling Buffer to facilitate the reaction with primary amines.
-
Incubate for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction with hydroxylamine to hydrolyze unreacted Sulfo-NHS esters.
-
Purify the conjugate as described in Protocol 1.
-
-
Analysis:
-
Compare the degree of labeling and yield with the results obtained from Protocol 1 to assess the relative efficiency of the two methods.
-
Conclusion
This compound offers a compelling combination of features for bioconjugation, including enhanced solubility, reduced steric hindrance, and the formation of stable amide bonds. While its susceptibility to hydrolysis requires careful management of reaction conditions, particularly pH, its advantages often outweigh this limitation. For applications where random modification of primary amines is acceptable and a hydrophilic spacer is beneficial, this compound is an excellent choice.
In contrast, carbodiimide chemistry provides a means to conjugate via carboxyl groups, offering an alternative when primary amines are to be avoided. Isothiocyanates, while also targeting primary amines, typically require a higher pH for optimal reactivity.
The choice of the optimal bioconjugation strategy will always depend on the specific biomolecule, the desired properties of the final conjugate, and the intended application. By understanding the quantitative performance and experimental nuances of each method, researchers can make informed decisions to advance their scientific and therapeutic goals.
References
A Researcher's Guide to Amine-Reactive Labeling: A Comparative Look at Alternatives to NHS Esters
For decades, N-hydroxysuccinimide (NHS) esters have been the predominant choice for scientists seeking to label proteins and other biomolecules by targeting primary amines. Their high reactivity and ability to form stable amide bonds have made them a staple in bioconjugation. However, the very reactivity that makes them effective also leads to their primary drawback: a susceptibility to hydrolysis in aqueous environments. This instability can result in variable reaction efficiencies and necessitates carefully controlled experimental conditions. This guide offers an objective comparison of viable alternatives to NHS esters, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data.
This guide will delve into the reaction mechanisms, efficiencies, and stability of the resulting conjugates for several key alternative amine-reactive labeling reagents. Detailed protocols for comparative experiments are provided to assist in the selection of the most appropriate tool for your research needs.
The Landscape of Amine-Reactive Chemistries: A Comparative Overview
The selection of an amine-reactive labeling strategy is dictated by several factors, including the stability of the target molecule, the desired reaction efficiency, the required stability of the resulting linkage, and the pH of the reaction environment. Below, we compare the performance of NHS esters with several leading alternatives.
Quantitative Comparison of Amine-Reactive Labeling Reagents
The following tables summarize quantitative data on the reaction conditions, labeling efficiency, and stability of various amine-reactive reagents.
Table 1: Reaction Conditions for Amine Modification
| Reagent Class | Typical Reagent(s) | Optimal pH | Reaction Time | Temperature | Solvent |
| NHS Esters | DSS, Sulfo-DSS | 7.2 - 8.5[1] | 30 - 120 min[1][] | 4°C - RT | Aqueous buffers, DMSO, DMF[1] |
| Isothiocyanates | FITC, TRITC | 9.0 - 9.5[3] | 1 - 2 hours | RT | Aqueous buffers, DMSO |
| Carbodiimides | EDC, DCC | 4.5 - 6.0 (activation), 7.2 - 7.5 (coupling) | 2 hours | RT | Aqueous buffers (EDC), Organic solvents (DCC) |
| Sulfonyl Chlorides | Dansyl chloride, Texas Red | 9.0 - 10.0 | 1 - 4 hours | 4°C - RT | Aqueous buffers, DMF (not DMSO) |
| TFP/PFP Esters | TFP esters, PFP esters | 8.0 - 10.0 | 1 - 2 hours | RT | Aqueous buffers, DMSO, DMF |
Table 2: Comparative Stability and Efficiency of Amine-Reactive Reagents
| Reagent Class | Linkage Type | Stability of Linkage | Hydrolysis Half-life of Reagent | Notes on Efficiency |
| NHS Esters | Amide | Highly stable | 4-5 hours at pH 7, 10 minutes at pH 8.6 | Susceptible to hydrolysis, which can lower labeling efficiency. |
| Isothiocyanates | Thiourea | Less stable than amide bonds; can deteriorate over time. | More stable in aqueous solution than NHS esters. | Reaction is easier to control for precise conjugation levels. |
| Carbodiimides | Amide | Highly stable | O-acylisourea intermediate is unstable; stabilized by NHS/Sulfo-NHS. | HOBt/HOAt esters are more reactive than NHS esters, yielding ~30% more cross-linked complex than DSS. |
| Sulfonyl Chlorides | Sulfonamide | Highly stable | Highly reactive and unstable in water, especially at high pH. | Can react with other nucleophiles, leading to lower specificity. |
| TFP/PFP Esters | Amide | Highly stable | ~10-fold longer half-life than NHS esters at pH 10. | Can result in a 5-fold greater DNA surface density than NHS esters at pH 10 due to lower susceptibility to hydrolysis. |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the chemical principles underlying these labeling strategies, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Reaction mechanisms of common amine-reactive labeling reagents.
Caption: General experimental workflow for protein labeling.
Signaling Pathways and Applications
Amine-reactive labeling reagents are indispensable tools for elucidating a multitude of cellular signaling pathways. By covalently attaching fluorescent dyes, biotin, or other tags to proteins, researchers can track their localization, interactions, and post-translational modifications, providing critical insights into complex biological processes.
For instance, fluorescently labeled antibodies against specific cell surface receptors, such as receptor tyrosine kinases (RTKs), are widely used in flow cytometry and fluorescence microscopy to study receptor internalization, trafficking, and downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways. Crosslinking reagents are employed to capture transient protein-protein interactions within signaling complexes, which can then be identified by mass spectrometry. This approach has been instrumental in mapping the interactomes of key signaling proteins involved in apoptosis, cell cycle control, and immune responses.
Detailed Experimental Protocols
The following protocols provide a framework for comparing the labeling efficiency of different amine-reactive reagents. It is crucial to optimize these protocols for your specific protein and label.
Protocol 1: Protein Preparation for Labeling
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a concentration of 1-10 mg/mL. Buffers containing primary amines, like Tris or glycine, will compete with the labeling reaction and must be removed by dialysis or buffer exchange chromatography.
-
pH Adjustment: Adjust the pH of the protein solution to the optimal range for the chosen labeling reagent (see Table 1).
Protocol 2: Comparative Labeling with NHS Ester and Isothiocyanate (FITC)
Materials:
-
Protein solution (1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3 for NHS ester; pH 9.0 for FITC)
-
NHS ester-activated dye (e.g., Alexa Fluor 488 NHS Ester) dissolved in anhydrous DMSO at 10 mg/mL
-
FITC dissolved in anhydrous DMSO at 1 mg/mL
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Reaction Setup: Divide the protein solution into two aliquots.
-
Labeling with NHS Ester: To one aliquot, slowly add a 10- to 20-fold molar excess of the NHS ester solution while gently stirring.
-
Labeling with FITC: To the second aliquot, add the FITC solution to achieve a final concentration of approximately 10-20 moles of FITC per mole of protein.
-
Incubation: Incubate both reactions for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reactions by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Purify the labeled proteins using a size-exclusion chromatography column to remove unreacted dye.
-
Analysis: Determine the degree of labeling (DOL) for each reaction by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) and applying the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.
Protocol 3: Labeling with EDC and HOBt
This protocol is for labeling a protein with a molecule containing a carboxyl group.
Materials:
-
Protein solution (1-10 mg/mL in MES buffer, pH 6.0)
-
Carboxyl-containing molecule to be conjugated
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-hydroxybenzotriazole)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Activation: Dissolve the carboxyl-containing molecule and HOBt in MES buffer. Add EDC and incubate for 15-30 minutes at room temperature to form the active HOBt ester.
-
Coupling: Add the activated molecule solution to the protein solution in the reaction buffer.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification: Purify the labeled protein as described in Protocol 2.
-
Analysis: Analyze the conjugate to confirm labeling.
Protocol 4: Labeling with a Sulfonyl Chloride (e.g., Texas Red-X, Sulfonyl Chloride)
Materials:
-
Protein solution (1-10 mg/mL in 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0-10.0)
-
Texas Red-X, Sulfonyl Chloride dissolved in anhydrous DMF at 10 mg/mL
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Reaction Setup: To the protein solution, slowly add a 10- to 20-fold molar excess of the sulfonyl chloride solution while gently stirring.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching and Purification: Follow steps 5 and 6 from Protocol 2.
-
Analysis: Determine the degree of labeling as described in Protocol 2.
Conclusion
While NHS esters remain a valuable tool for amine-reactive labeling, a variety of alternative reagents offer distinct advantages in terms of stability, reactivity, and the properties of the resulting conjugate. For reactions at higher pH or when greater stability of the labeling reagent is required, TFP and PFP esters present a superior choice. Isothiocyanates, while forming a less stable linkage, offer a more controlled reaction. Carbodiimides, in conjunction with HOBt or HOAt, provide a powerful method for coupling carboxyl groups to amines with high efficiency. Sulfonyl chlorides, though highly reactive, can be less specific. By understanding the unique characteristics of each class of amine-reactive reagent and by carefully optimizing reaction conditions, researchers can select the most appropriate tool to achieve their specific bioconjugation goals, ultimately leading to more reliable and reproducible experimental outcomes.
References
A Comparative Guide to Quantifying the Degree of PEGylation with m-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. The degree of PEGylation—the number of PEG molecules conjugated to a single protein—is a critical quality attribute that profoundly influences the efficacy, safety, and stability of the biotherapeutic. Consequently, accurate and robust analytical methods for quantifying the degree of PEGylation are paramount in research, development, and quality control.
This guide provides an objective comparison of various analytical techniques for determining the degree of PEGylation when using methoxy-PEG4-N-hydroxysuccinimidyl (m-PEG4-NHS) ester, a common amine-reactive PEGylating agent. We will delve into the experimental principles, present comparative data, and provide detailed protocols for key methodologies.
The PEGylation Workflow: From Reaction to Quantification
The overall process of PEGylating a protein with m-PEG4-NHS ester and subsequently quantifying the degree of PEGylation involves a series of steps, from the initial conjugation reaction to the final analytical characterization. The following diagram illustrates this typical workflow.
Caption: Workflow for protein PEGylation with this compound and subsequent quantification.
Comparative Analysis of Quantification Techniques
The choice of analytical method for determining the degree of PEGylation is critical and depends on various factors, including the desired level of detail (average vs. distribution), sample purity, and available instrumentation. The following table summarizes and compares the performance of common techniques.
| Feature | MALDI-TOF MS | SEC-MALS | 1H NMR Spectroscopy | Colorimetric Assays (Barium-Iodide) |
| Principle | Measures the mass-to-charge ratio to determine the molecular weight of the intact protein and its PEGylated forms. | Separates molecules based on their hydrodynamic radius, with light scattering detection to determine absolute molecular weight. | Quantifies the ratio of PEG-specific proton signals to protein-specific proton signals. | Measures the absorbance of a colored complex formed between PEG and a reagent. |
| Information Provided | Average degree of PEGylation, distribution of PEGylated species (mono-, di-, tri-PEGylated, etc.), and confirmation of covalent attachment. | Average molecular weight of the conjugate, degree of PEGylation, and detection of aggregation. | Average degree of PEGylation. | Total PEG concentration in the sample. |
| Accuracy | High for average molecular weight.[1] Can have a relative error between -6.0% and 8.5% for quantification.[1] | Moderate to high, dependent on column calibration and resolution. | Quantitative and can be highly accurate with proper standards and instrument setup.[2] | Moderate, can be influenced by PEG molecular weight and requires careful controls.[3] |
| Precision | High | Moderate to High | High | Moderate |
| Sensitivity | High (picomole to femtomole range) | Moderate | Low (micromolar to millimolar range)[4] | Moderate (microgram per milliliter range) |
| Sample Requirement | Small sample volume, requires a suitable matrix. | Requires purified sample and mobile phase compatibility. | Requires relatively high sample concentration and deuterated solvents. | Requires a standard curve of the specific PEG being used. |
| Throughput | High | Moderate | Low | High |
| Key Advantage | Provides direct mass measurement and information on the distribution of PEGylated species. | Can determine absolute molecular weight and assess aggregation simultaneously. | Provides a direct and absolute quantification method without the need for labeled PEG. | Simple, rapid, and cost-effective for routine analysis. |
| Key Limitation | Polydispersity of larger PEGs can complicate spectra. High resolution instrumentation is beneficial. | Overlapping peaks can complicate analysis if resolution is insufficient. | Lower sensitivity compared to other methods and potential for signal overlap. | Indirect measurement of PEGylation degree; requires separate protein quantification. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the PEGylation and quantification process.
PEGylation of a Protein with this compound
This protocol describes a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues or the N-terminus).
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)
-
Dry, water-miscible organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of dry DMSO or DMF to a stock concentration of 10-20 mg/mL. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically for each specific protein.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
Quantification by MALDI-TOF Mass Spectrometry
Materials:
-
Purified PEGylated protein sample
-
Unmodified protein control
-
MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a solution of acetonitrile (B52724) and 0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein sample (typically 1 µL) with the MALDI matrix solution (typically 1 µL) directly on the MALDI target plate. Allow the mixture to air dry completely, forming crystals.
-
Instrument Calibration: Calibrate the mass spectrometer using a protein standard of a known molecular weight that is close to the expected mass of the unmodified and PEGylated protein.
-
Data Acquisition: Acquire the mass spectra in the appropriate mass range to detect the unmodified protein and the various PEGylated species.
-
Data Analysis:
-
Determine the molecular weight of the unmodified protein from its spectrum.
-
In the spectrum of the PEGylated sample, identify the peaks corresponding to the unmodified protein and the mono-, di-, tri-, etc., PEGylated species.
-
The mass difference between the unmodified protein and the PEGylated species should correspond to multiples of the molecular weight of the m-PEG4 moiety.
-
Calculate the degree of PEGylation for each species. The average degree of PEGylation can be calculated based on the relative intensities of the different peaks.
-
Quantification by Barium-Iodide Assay
This colorimetric assay quantifies the total amount of PEG in a sample. The degree of PEGylation is then determined by relating the PEG concentration to the protein concentration, which must be determined by a separate assay (e.g., UV-Vis at 280 nm).
Materials:
-
Purified PEGylated protein sample
-
Unmodified protein control
-
Free this compound for standard curve
-
Barium chloride solution (5% w/v BaCl2 in 1 N HCl)
-
Iodine solution (0.1 N iodine in potassium iodide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standard Curve: Prepare a series of dilutions of the free this compound in the same buffer as the sample to create a standard curve (e.g., 0-50 µg/mL).
-
Prepare Samples: Dilute the PEGylated protein sample and the unmodified protein control to fall within the range of the standard curve.
-
Prepare Reagent: Immediately before use, mix two parts of the barium chloride solution with one part of the iodine solution.
-
Assay:
-
Add 140 µL of each standard and sample dilution to the wells of the 96-well plate.
-
Add 60 µL of the freshly prepared barium-iodide reagent to each well and mix.
-
Incubate for 15 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 535 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (buffer only) from all readings.
-
Plot the standard curve of absorbance versus PEG concentration.
-
Determine the PEG concentration in the PEGylated protein sample and the unmodified protein control (as a background control) from the standard curve.
-
Subtract the background PEG reading from the PEGylated sample reading.
-
Determine the protein concentration of the PEGylated sample using a separate method (e.g., A280).
-
Calculate the molar ratio of PEG to protein to determine the average degree of PEGylation.
-
Conclusion
The quantification of the degree of PEGylation is a critical step in the development of PEGylated biotherapeutics. The choice of analytical methodology should be guided by the specific requirements of the analysis, including the need for information on the distribution of PEGylated species, the available instrumentation, and the desired throughput. MALDI-TOF MS offers a direct and detailed characterization of the PEGylation profile. SEC-MALS provides valuable information on both the degree of PEGylation and the aggregation state of the conjugate. 1H NMR spectroscopy serves as a powerful tool for absolute quantification, while colorimetric assays like the barium-iodide method offer a simple and rapid means for routine analysis. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the quality, consistency, and efficacy of their PEGylated products.
References
A Comparative Guide to Mass Spectrometry Analysis of m-PEG4-NHS Ester Labeled Proteins
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of m-PEG4-NHS ester, a popular PEGylation reagent, with other widely used amine-reactive labeling strategies for mass spectrometry-based protein analysis. We will delve into the performance of these reagents, supported by a summary of available data and detailed experimental protocols to inform your selection process.
Introduction to Amine-Reactive Labeling for Mass Spectrometry
In the realm of quantitative proteomics, chemical labeling of proteins and peptides is a cornerstone for accurate and robust measurement of protein abundance. Amine-reactive labeling reagents, which primarily target the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues, are a popular choice due to their broad applicability. This reaction forms a stable amide bond, allowing for the covalent attachment of various tags, including those for quantification.[1]
This guide focuses on the comparison of this compound with two prominent isobaric labeling technologies: Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
Comparison of Labeling Reagent Performance
The choice of a labeling reagent significantly impacts several aspects of a quantitative proteomics experiment, from sample preparation to data analysis. Below is a comparative overview of this compound, TMT, and iTRAQ.
| Feature | This compound | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) |
| Principle | Introduces a polyethylene (B3416737) glycol (PEG) chain, causing a mass shift in labeled peptides/proteins. Quantification is based on the intensity of these mass-shifted species at the MS1 level. | Isobaric tags with identical total mass. Upon fragmentation (MS/MS), unique reporter ions are generated, and their intensities are used for relative quantification.[2] | Similar to TMT, iTRAQ reagents are isobaric tags that label primary amines and release reporter ions for quantification upon fragmentation.[2] |
| Target Moiety | Primary amines (N-terminus and Lysine side chains).[3] | Primary amines (N-terminus and Lysine side chains).[2] | Primary amines (N-terminus and Lysine side chains). |
| Multiplexing Capacity | Primarily for single sample analysis or binary comparisons (labeled vs. unlabeled). | High multiplexing capabilities, with TMTpro allowing for up to 18-plex analysis. | Available in 4-plex and 8-plex formats. |
| Quantification Level | MS1 level, based on precursor ion intensities. | MS/MS or MS3 level, based on reporter ion intensities. | MS/MS level, based on reporter ion intensities. |
| Key Advantages | Improves solubility and reduces aggregation of labeled proteins/peptides. Can be used for intact protein analysis to determine the degree of labeling. | High multiplexing capacity allows for the simultaneous analysis of many samples, reducing experimental variability. | Well-established methodology with good sensitivity and reproducibility. |
| Key Disadvantages | Limited multiplexing. Can introduce chromatographic complexity due to the heterogeneity of PEGylation. | Susceptible to ratio compression, where quantitative ratios can be dampened by co-fragmented interfering ions. | Lower multiplexing capacity compared to the latest TMT reagents. Also susceptible to ratio compression. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for successful and reproducible quantitative proteomics experiments. Below are generalized workflows for protein labeling with this compound and the more established TMT reagents.
This compound Labeling Protocol
This protocol provides a general framework for labeling proteins with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer at a pH of 7.2-8.5.
-
NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration that is typically 10-20 times higher than the desired final reaction concentration.
-
Labeling Reaction: Add the this compound stock solution to the protein solution. A molar excess of the NHS ester to the protein (e.g., 10- to 50-fold) is commonly used. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis.
-
Mass Spectrometry Analysis: Analyze the labeled protein by LC-MS. For intact protein analysis, the mass shift due to PEGylation can be determined. For peptide-level analysis, the protein is first digested with a protease (e.g., trypsin) before LC-MS/MS analysis.
Tandem Mass Tag (TMT) Labeling Protocol
This protocol provides a general workflow for TMT labeling of peptides for mass spectrometry analysis.
Materials:
-
Protein extracts from cells or tissues
-
Lysis buffer, reduction and alkylation reagents
-
Trypsin
-
Desalting column
-
TMT reagents dissolved in anhydrous acetonitrile
-
Quenching solution (e.g., hydroxylamine)
-
Sample pooling and cleanup cartridges
Procedure:
-
Protein Extraction and Digestion: Extract proteins from your samples, then reduce and alkylate the cysteine residues. Digest the proteins into peptides using trypsin.
-
Peptide Purification and Quantification: Purify the resulting peptides using a desalting column and accurately quantify the peptide concentration.
-
TMT Labeling: Resuspend the dried peptides in a suitable buffer (e.g., 100 mM TEAB or 200 mM HEPES, pH 8.5). Add the appropriate TMT reagent to each peptide sample. The ratio of TMT reagent to peptide should be optimized. Incubate for 1 hour at room temperature.
-
Quenching and Sample Pooling: Quench the labeling reaction by adding hydroxylamine. Combine the labeled samples in equal amounts.
-
Sample Cleanup and Fractionation: Desalt the pooled sample to remove excess TMT reagent and other contaminants. For complex samples, fractionation of the pooled peptides is recommended to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the labeled peptide fractions by high-resolution Orbitrap LC-MS/MS.
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for protein labeling and analysis.
Concluding Remarks
The choice between this compound and isobaric tagging reagents like TMT and iTRAQ for quantitative proteomics depends on the specific goals of the experiment.
This compound is a valuable tool for modifying proteins to improve their biophysical properties and for determining the extent of labeling on intact proteins. Its application in quantitative proteomics is most straightforward for simpler, comparative studies.
TMT and iTRAQ excel in large-scale, multiplexed quantitative proteomics studies where the simultaneous comparison of multiple samples is required to minimize experimental variability and achieve deep proteome coverage. While they are powerful techniques, they require careful experimental design and data analysis to mitigate issues such as ratio compression.
Ultimately, a thorough understanding of the chemistry, advantages, and limitations of each labeling strategy, as well as the specific requirements of the research question, will guide the selection of the most appropriate method for a successful quantitative proteomics experiment.
References
Assessing the Functional Impact of m-PEG4-NHS Ester Modification on Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional consequences of protein modification is paramount. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, including increased half-life and reduced immunogenicity. Among the various PEGylation reagents, m-PEG4-NHS ester is a popular choice for its defined length and amine-reactive chemistry. This guide provides an objective comparison of protein function before and after modification with this compound, supported by experimental data and detailed protocols for key functional assays.
Modification of proteins with this compound involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, forming a stable amide bond. While this modification offers significant advantages, it can also impact the protein's biological activity by sterically hindering binding sites or altering the protein's conformation. Therefore, a thorough functional assessment is a critical step in the development of PEGylated protein therapeutics.
Comparing Functional Parameters Before and After PEGylation
The impact of PEGylation on protein function is multifaceted and can manifest as changes in enzyme kinetics, receptor binding affinity, and cell-based activity. The following tables summarize quantitative data from studies on PEGylated proteins, providing a comparative overview of these effects.
Enzyme Kinetics
PEGylation can alter the catalytic efficiency of enzymes. This is often characterized by changes in the Michaelis constant (Kм) and the catalytic rate constant (kcat).
| Protein | PEGylation Reagent | Degree of PEGylation (moles PEG/mole protein) | Kм (mM) | kcat (s⁻¹) | % Relative Activity (kcat/Kм) |
| α-Chymotrypsin | mPEG-SPA (5 kDa) | 0 (Native) | 0.05 | 25 | 100% |
| 1 | 0.08 | 20 | 50% | ||
| 4 | 0.12 | 15 | 25% | ||
| 8 | 0.19 | 12.5 | 13% |
Data adapted from a study on PEGylated α-chymotrypsin, demonstrating a common trend of decreased enzyme efficiency with an increasing degree of PEGylation[1]. mPEG-SPA has a similar amine-reactive chemistry to this compound.
Receptor Binding Affinity
The attachment of PEG chains can interfere with the binding of a protein to its receptor or binding partner. Surface Plasmon Resonance (SPR) is a powerful technique to quantify these changes in association (ka) and dissociation (kd) rates, and the overall equilibrium dissociation constant (KD).
| Protein Fragment | PEGylation | ka (1/Ms) | kd (1/s) | KD (nM) |
| scFv 4D5 | Unmodified | 1.5 x 10⁵ | 1.2 x 10⁻³ | 8.0 |
| PEGylated (20 kDa) | 0.8 x 10⁵ | 1.3 x 10⁻³ | 16.25 | |
| Miniantibody 4D5-dhlx | Unmodified | 2.1 x 10⁵ | 1.1 x 10⁻³ | 5.2 |
| PEGylated (20 kDa) | 1.0 x 10⁵ | 1.2 x 10⁻³ | 12.0 |
This table illustrates the effect of PEGylation on the binding kinetics of antibody fragments to the p185HER-2-ECD antigen. While the dissociation rate is minimally affected, the association rate is notably reduced, leading to a higher KD and lower affinity for the PEGylated molecules[2].
Cell-Based Functional Activity
For many therapeutic proteins, such as cytokines and growth factors, the ultimate measure of function is their effect on cells. Cell proliferation assays are commonly used to determine the effective concentration (EC50) of the protein.
| Protein | Modification | EC50 (pM) |
| G-CSF | Unmodified | 37 ± 12 |
| PEGylated (20 kDa) | 46 ± 5.5 |
This data from a cell proliferation assay using the M-NFS-60 cell line shows that PEGylation of Granulocyte Colony-Stimulating Factor (G-CSF) resulted in a slight increase in the EC50 value, indicating a modest reduction in its specific activity in this in vitro assay[3].
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the functional assessment of PEGylated proteins.
A common application of PEGylation is on cytokines like Granulocyte Colony-Stimulating Factor (G-CSF). Understanding its signaling pathway is key to interpreting functional assay results. G-CSF binding to its receptor (G-CSFR) activates several downstream pathways crucial for cell survival and proliferation.[4][5]
References
- 1. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]
Stability Showdown: A Comparative Guide to the Amide Bond from m-PEG4-NHS Ester Reactions
For researchers, scientists, and drug development professionals, the choice of covalent linkage in bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutics and research tools. The reaction of an m-PEG4-NHS ester with a primary amine to form an amide bond is a widely used strategy for PEGylation. This guide provides an in-depth, objective comparison of the stability of this amide bond against other common bioconjugation linkages, supported by experimental data and detailed methodologies.
The ideal covalent bond in a bioconjugate should exhibit high stability under physiological conditions to ensure the integrity of the conjugate until it reaches its target. Premature cleavage of the linkage can lead to off-target effects and reduced therapeutic efficacy. Here, we delve into the chemical stability of the amide bond formed from m-PEG4-NHS esters and compare it with other prevalent linkages such as esters, thioethers, and oximes.
The Unrivaled Stability of the Amide Bond
The amide bond is renowned for its exceptional stability, a property attributed to resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. This resonance imparts a partial double bond character to the carbon-nitrogen bond, making it significantly more resistant to hydrolysis compared to other linkages like esters.[1] Under neutral conditions, the half-life of an amide bond is estimated to be around 600 years, highlighting its remarkable stability.[1]
The reaction of an this compound with a primary amine on a biomolecule, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus, results in the formation of this highly stable amide linkage. This makes it an ideal choice for applications requiring long-term stability in circulation.
Quantitative Comparison of Covalent Bond Stability
The hydrolytic stability of a covalent bond is a key determinant of its suitability for in vivo applications. The following table summarizes available quantitative data on the stability of amide bonds compared to other common bioconjugation linkages under physiological conditions.
| Linkage Type | General Structure | Half-life (t½) at Physiological Conditions (pH ~7.4, 37°C) | Notes |
| Amide | R-CO-NH-R' | Extremely High (~7 days for some ADCs in circulation, with the intrinsic bond half-life being much longer) | Highly stable due to resonance stabilization. Ideal for long-circulating conjugates where premature cleavage is undesirable. |
| Thioether (from Maleimide) | R-S-CH(CO)-N(R')-CH(CO) | Variable (hours to days) | Stability is highly dependent on the maleimide (B117702) structure. Prone to retro-Michael reaction and thiol exchange, especially with N-alkyl maleimides. N-aryl maleimides show improved stability. |
| Oxime | R-CH=N-O-R' | High (close to a month) | Significantly more stable than hydrazones. Formed by the reaction of an aldehyde or ketone with an alkoxyamine. |
| Ester | R-CO-O-R' | Low (hours) | Susceptible to hydrolysis by esterases present in plasma and intracellularly. Often used for prodrugs where controlled release is desired. |
| Hydrazone | R-CH=N-NH-CO-R' | Low (hours) | Stability is pH-dependent, with increased cleavage at acidic pH. Often utilized for acid-cleavable linkers in drug delivery systems. |
Note: The half-life values are approximate and can vary significantly based on the specific molecular context, neighboring functional groups, and the experimental conditions.
Experimental Protocols
Accurate assessment of bioconjugate stability is crucial. Below are detailed methodologies for key experiments cited in stability studies.
Protocol 1: Amine-Reactive Conjugation with this compound
This protocol outlines the general procedure for conjugating an this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Immediately before use, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against PBS.
-
Characterization: Confirm conjugation and purity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
Protocol 2: Accelerated Stability Testing of PEGylated Proteins
This protocol describes a method to assess the stability of the amide bond in a PEGylated protein under accelerated conditions.
Materials:
-
Purified PEGylated protein
-
Incubation Buffers: Buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)
-
Temperature-controlled incubator or water bath
-
Analytical HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)
Procedure:
-
Sample Preparation: Prepare aliquots of the purified PEGylated protein in the different incubation buffers at a known concentration.
-
Incubation: Incubate the samples at elevated temperatures (e.g., 37°C, 45°C, and 55°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96 hours, and weekly thereafter), withdraw an aliquot from each sample.
-
Analysis: Analyze the withdrawn samples by HPLC to quantify the amount of intact PEGylated protein and any degradation products (e.g., free PEG, unconjugated protein).
-
Data Analysis: Plot the percentage of intact conjugate versus time for each condition. Determine the degradation rate constant and the half-life of the conjugate under each condition. The data from elevated temperatures can be used to extrapolate the stability at lower, real-world storage temperatures using the Arrhenius equation.
Protocol 3: Protease Stability Assay
This protocol is used to evaluate the resistance of a PEGylated protein to enzymatic degradation.
Materials:
-
PEGylated protein and non-PEGylated control protein
-
Protease of interest (e.g., trypsin, chymotrypsin, or a mixture of proteases found in plasma)
-
Reaction Buffer: Buffer optimal for the activity of the chosen protease (e.g., PBS, pH 7.4)
-
SDS-PAGE analysis system
-
Densitometry software
Procedure:
-
Reaction Setup: In separate tubes, mix the PEGylated protein and the non-PEGylated control protein with the protease in the reaction buffer. A typical protein-to-protease ratio is 50:1 (w/w).
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from each reaction and immediately stop the proteolytic digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE Analysis: Analyze the samples from each time point by SDS-PAGE.
-
Densitometry: Quantify the intensity of the protein bands on the gel using densitometry software.
-
Data Analysis: Plot the percentage of intact protein remaining over time for both the PEGylated and non-PEGylated samples to compare their degradation rates.
Visualizing the Reaction and a Relevant Signaling Pathway
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Formation of a stable amide bond via the reaction of this compound.
Caption: Overview of the EGFR signaling cascade.
Conclusion
The amide bond formed from the reaction of this compound with primary amines stands out for its exceptional stability, making it a superior choice for bioconjugation applications where long-term in vivo stability is paramount. While other linkages like thioethers and oximes offer utility in specific contexts, the robustness of the amide bond provides a reliable and durable connection for PEGylating proteins and other biomolecules. The selection of the appropriate linkage chemistry should always be guided by the specific requirements of the application, with a thorough understanding of the stability profiles of the available options.
References
A Researcher's Guide to Selecting PEG Chain Length for Protein Modification
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a clinically proven strategy for enhancing the therapeutic properties of proteins.[1][2][3] By increasing the hydrodynamic size of the protein, PEGylation can extend plasma half-life, improve stability, and reduce immunogenicity.[1][4] However, the choice of PEG chain length is a critical parameter that involves a trade-off between these benefits and the potential for reduced bioactivity. This guide provides a comparative overview of how different PEG chain lengths affect protein performance, supported by experimental data and detailed protocols.
The Impact of PEG Chain Length: A Comparative Overview
The molecular weight of the conjugated PEG has a profound impact on the pharmacokinetic and pharmacodynamic profile of a therapeutic protein. Generally, a higher molecular weight PEG chain leads to a more significant increase in the hydrodynamic volume of the conjugate. This increased size is the primary driver for the observed pharmacological changes.
A key principle is that as the total molecular weight of the PEGylated construct increases (especially above 30-40 kDa), its renal clearance is significantly reduced, leading to a much longer circulation half-life. While this is often the main goal of PEGylation, the larger polymer chains can also mask the protein's active sites through steric hindrance, which may decrease its in vitro binding affinity and biological activity. However, this loss of immediate potency is frequently compensated for by the extended duration of action in vivo.
Data Summary: Performance vs. PEG Chain Length
The following tables summarize the typical effects of increasing linear PEG chain length on a standard therapeutic protein.
Table 1: Comparison of Pharmacokinetic and Physicochemical Properties
| Parameter | Unmodified Protein | 5 kDa PEG | 20 kDa PEG | 40 kDa PEG |
| Hydrodynamic Radius | Smallest | Increased | Significantly Increased | Maximally Increased |
| Plasma Half-life (t½) | Very Short (~minutes to hours) | Moderately Extended | Substantially Extended | Maximally Extended (~days) |
| Renal Clearance | High | Reduced | Significantly Reduced | Minimally Cleared by Kidneys |
| Proteolytic Stability | Low | Increased | Moderately Increased | Highly Increased |
| Immunogenicity | High (protein-dependent) | Reduced | Significantly Reduced | Maximally Reduced |
Table 2: Comparison of Pharmacodynamic Properties
| Parameter | Unmodified Protein | 5 kDa PEG | 20 kDa PEG | 40 kDa PEG |
| In Vitro Bioactivity (IC₅₀) | Highest Potency (Lowest IC₅₀) | Slight Decrease in Potency | Moderate Decrease in Potency | Significant Decrease in Potency |
| In Vivo Efficacy | Low (due to rapid clearance) | Improved | Substantially Improved | Often Maximally Improved |
| Receptor Binding Affinity (Kᴅ) | Highest | Slightly Reduced | Moderately Reduced | Significantly Reduced |
| Dosing Frequency | High (e.g., daily) | Reduced | Significantly Reduced | Maximally Reduced (e.g., weekly/bi-weekly) |
Note: These are generalized trends. The exact impact depends on the specific protein, the site of PEGylation, and the PEG structure (linear vs. branched). For example, a PEGylated interferon α-2a (Pegasys®) with a 40 kDa branched PEG retains only 7% of the native protein's in vitro antiviral activity but demonstrates greatly improved pharmacokinetic performance and clinical efficacy.
Experimental Design and Protocols
Accurate comparison of PEGylated proteins requires a standardized experimental workflow, from conjugation to in vivo analysis.
Caption: Workflow for creating and evaluating PEGylated proteins.
Protocol 1: Amine-Reactive Protein PEGylation
This protocol describes a common method for conjugating a protein with an N-hydroxysuccinimide (NHS)-activated PEG.
-
Protein Preparation: Dissolve the protein to be modified in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, dissolve the amine-reactive PEG-NHS ester (e.g., mPEG-NHS, with molecular weights of 5, 10, 20, or 40 kDa) in the same reaction buffer.
-
Conjugation Reaction: Add the PEG-NHS solution to the protein solution. A typical molar ratio is a 5- to 10-fold molar excess of PEG reagent to protein. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris buffer or glycine, to a final concentration of 20-50 mM.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Purification is essential to separate the PEGylated protein from unreacted PEG and unmodified protein.
-
Column Equilibration: Equilibrate an SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS, pH 7.4) using a chromatography system like an FPLC or HPLC.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the smaller, unmodified protein.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions using SDS-PAGE to confirm the presence of high-molecular-weight PEGylated species and to pool the purest fractions.
Protocol 3: In Vivo Pharmacokinetic Analysis in a Rodent Model
This protocol outlines the determination of plasma half-life.
-
Animal Dosing: Administer the unmodified protein and the purified PEGylated conjugates (e.g., 1 mg/kg) to groups of Sprague Dawley rats via intravenous (IV) injection.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Concentration Measurement: Determine the concentration of the therapeutic protein in the plasma samples using a validated quantitative assay, most commonly an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration versus time data. Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life (t½), using non-compartmental analysis software.
Logical Consequences of Increasing PEG Chain Length
The decision to use a longer PEG chain is governed by a series of predictable biophysical and pharmacological consequences.
Caption: The relationship between PEG size and its effects.
Conclusion
The selection of PEG chain length for protein modification is a balancing act. Longer PEG chains (20-40 kDa) are highly effective at extending circulation half-life and reducing immunogenicity, making them ideal for therapies requiring sustained exposure and reduced dosing frequency. However, researchers must be prepared for a potential decrease in in vitro activity. Conversely, shorter PEG chains (5-10 kDa) offer a more modest improvement in pharmacokinetics while better preserving the protein's intrinsic bioactivity. The optimal choice depends entirely on the therapeutic application, the protein's mechanism of action, and the desired clinical profile. Careful characterization using the protocols outlined here is crucial for making an informed decision.
References
A Comparative Guide to the Applications of m-PEG4-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparative analysis of methoxy-polyethylene glycol (4-unit)-N-hydroxysuccinimidyl ester (m-PEG4-NHS ester) and its alternatives in bioconjugation applications. The following sections detail the performance of this compound in comparison to other PEGylation reagents with varying architectures, reactive groups, and PEG chain lengths, supported by experimental data and detailed protocols.
Introduction to this compound
The this compound is a popular PEGylation reagent used to covalently attach polyethylene (B3416737) glycol (PEG) chains to biomolecules such as proteins, peptides, and antibodies. This modification can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity. The this compound features a methoxy-terminated PEG chain of four ethylene (B1197577) glycol units and an N-hydroxysuccinimidyl (NHS) ester reactive group. The NHS ester reacts efficiently with primary amines on biomolecules, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1]
Comparison of PEG Architectures: Linear vs. Branched
The architecture of the PEG chain can significantly influence the properties of the resulting bioconjugate. While this compound is a linear PEG reagent, branched PEGs are also widely used.
| Feature | Linear PEG (e.g., m-PEG4-NHS) | Branched PEG | Key Findings |
| Hydrodynamic Volume | Smaller hydrodynamic volume for a given molecular weight. | Larger hydrodynamic volume for the same molecular weight, leading to potentially longer in vivo circulation half-lives.[2] | Studies on PEGylated proteins have shown that branched PEGs can lead to a greater increase in hydrodynamic size compared to linear PEGs of the same total molecular weight.[2] |
| Protein Stability | Can increase protein stability. | May offer enhanced protection against proteolysis due to greater steric hindrance. | A study on nanoparticle drug delivery showed that branched PEG coatings resulted in a more significant reduction in total protein adsorbed compared to linear PEGs, indicating greater stability in serum. |
| Diffusion in Biological Matrices | Diffusion can be hindered in dense matrices. | Branched-PEG coated nanoparticles have shown a larger diffusion coefficient and more rapid movement through an extracellular matrix model (Matrigel). | In a study on nanoparticle diffusion, branched-PEG coated nanoparticles exhibited superior diffusion through a Matrigel ECM model compared to linear PEG-coated nanoparticles of the same molecular weight. |
| Biological Activity | The impact on biological activity is protein- and site-of-conjugation dependent. | The larger size of branched PEGs can sometimes lead to a greater reduction in biological activity due to steric hindrance of the active site. | Modification of TNF-α with a 40 kDa branched PEG resulted in a loss of activity, whereas modification with a 20 kDa linear PEG retained higher antitumor activity.[3] |
Comparison of Reactive Groups: NHS Ester vs. Alternatives
The choice of the reactive group on the PEG linker determines the target functional group on the biomolecule and the stability of the resulting linkage.
| Feature | m-PEG-NHS Ester | m-PEG-Maleimide | m-PEG-Aldehyde | Key Findings |
| Target Group | Primary amines (-NH2) | Sulfhydryl groups (-SH) | Primary amines (-NH2) | NHS esters are widely used for their reactivity towards abundant primary amines. Maleimides offer site-specific conjugation to cysteine residues. Aldehydes can be targeted to the N-terminus under specific pH conditions.[4] |
| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | 6.5 - 7.5 (for reductive amination) | The optimal pH for NHS ester reactions is slightly basic, while maleimide (B117702) and aldehyde reactions are more efficient at a neutral to slightly acidic pH. |
| Bond Stability | Stable amide bond | Stable thioether bond | Stable secondary amine bond (after reduction) | The amide bond formed by NHS esters is highly stable. The thioether bond from maleimide chemistry is also stable, though it can undergo retro-Michael addition. The secondary amine from reductive amination is very stable. |
| Specificity | Reacts with all accessible primary amines, potentially leading to a heterogeneous mixture of conjugates. | Highly specific for sulfhydryl groups, enabling site-specific modification. | Can be directed towards the N-terminus at a controlled pH, offering a pathway to more homogenous products. | While NHS esters are effective, they can lack specificity. Maleimide and aldehyde chemistries provide routes to more homogeneous and site-specifically modified conjugates. |
| Hydrolysis | Susceptible to hydrolysis, especially at higher pH. The half-life at pH 7 and 0°C is approximately 4-5 hours. | More stable to hydrolysis than NHS esters but can hydrolyze at pH > 7.5. | The aldehyde group is stable in aqueous solutions. | NHS esters require careful handling to minimize hydrolysis, which is a competing reaction during conjugation. |
Comparison of PEG Chain Length: Short (PEG4) vs. Longer Chains
The length of the PEG chain influences the physicochemical properties of the PEGylated molecule.
| Feature | This compound | m-PEG8/12/24-NHS Ester | Key Findings |
| Solubility | Increases the solubility of the modified molecule. | Longer PEG chains provide a greater increase in solubility. | The hydrophilic PEG spacer enhances the water solubility of the conjugate. |
| Steric Hindrance | The shorter PEG chain results in less steric hindrance. | Longer PEG chains can increase steric hindrance, which may impact the biological activity of the protein. | The extended PEG spacer in longer chain PEGs can help reduce steric hindrance in some contexts but may also mask active sites. |
| Reaction Kinetics | The effect of short PEG chains on reaction kinetics is not well-documented in direct comparative studies. | Studies on mPEG-NHS carbonates suggest that the length of an alkyl spacer can influence the reactivity of the NHS ester. | A study on the PEGylation of trypsin showed that conjugates with higher molecular weight mPEG (5000 g/mol ) were more stable than those with lower molecular weight mPEGs. |
| Biological Activity | The impact is protein-dependent. | The effect on biological activity is highly dependent on the protein and the site of PEGylation. Longer chains have a higher probability of sterically hindering active sites. | For some proteins, increasing the PEG molecular weight leads to a greater retention of in vitro activity, while for others, it can lead to a loss of activity. |
| In Vivo Half-life | Provides a modest increase in hydrodynamic radius and in vivo half-life. | Longer PEG chains lead to a more significant increase in hydrodynamic radius and a longer in vivo circulation half-life. | Increasing the molecular weight of PEG generally leads to an enhanced half-life of the modified therapeutic protein in vivo. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with m-PEG-NHS Ester
This protocol provides a general guideline for the PEGylation of a protein with an m-PEG-NHS ester reagent.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
m-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.0. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 50-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal reaction time may need to be determined empirically.
-
Quenching: To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted m-PEG-NHS ester and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm an increase in molecular weight and use techniques like HPLC to determine the degree of PEGylation.
Protocol 2: Two-Step PEGylation using Maleimide-PEG-NHS Ester
This protocol describes the conjugation of two proteins using a heterobifunctional Maleimide-PEG-NHS ester linker.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Maleimide-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting columns
Procedure:
-
Reaction of NHS Ester with Protein-NH2: a. Dissolve the Protein-NH2 in the Conjugation Buffer. b. Dissolve the Maleimide-PEG-NHS ester in DMSO or DMF and add it to the Protein-NH2 solution at a 5- to 20-fold molar excess. c. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C. d. Remove excess crosslinker using a desalting column equilibrated with the Conjugation Buffer.
-
Reaction of Maleimide with Protein-SH: a. Immediately add the sulfhydryl-containing Protein-SH to the purified maleimide-activated Protein-NH2. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification and Characterization: Purify the conjugate and characterize it as described in Protocol 1.
Visualizations
Caption: Experimental workflow for protein PEGylation using m-PEG-NHS ester.
Caption: Comparison of reaction pathways for different PEGylation chemistries.
References
Safety Operating Guide
Proper Disposal of m-PEG4-NHS Ester: A Step-by-Step Guide for Laboratory Professionals
This guide provides detailed procedures for the safe handling and disposal of m-PEG4-NHS ester, a moisture-sensitive and amine-reactive compound commonly used in bioconjugation and drug development. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is sensitive to moisture and reacts with primary amines.[1] It is essential to handle the compound in a controlled environment, minimizing exposure to humidity and incompatible chemicals. Always consult the Safety Data Sheet (SDS) for the specific product you are using, as formulations may vary. In the absence of a specific SDS for this compound, information for structurally similar compounds can provide guidance.[2][3]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other appropriate chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or powdered forms. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] This ensures that the material is managed in an environmentally safe and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. The container must be compatible with the chemical and marked with its full name.
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have been in direct contact with the compound in a designated solid chemical waste container.[4]
-
Liquid Waste (Unreacted): Solutions containing unreacted this compound should be treated as chemical waste. Do not pour down the drain.
2. Quenching of Reactive Waste:
The N-hydroxysuccinimide (NHS) ester group is reactive towards primary amines. To neutralize its reactivity before disposal, especially for solutions containing unreacted ester, a quenching step is recommended.
-
Quenching Protocol: Add an amine-containing buffer, such as Tris or glycine, to the waste solution. This will react with and deactivate the NHS ester. Allow the reaction to proceed for at least one hour to ensure complete quenching.
3. Storage Pending Disposal:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the full chemical name and any available safety information.
Waste Stream Classification:
| Waste Type | Recommended Waste Stream |
| Unused/Expired Solid this compound | Solid Chemical Waste |
| Contaminated Labware (gloves, tips, etc.) | Solid Chemical Waste |
| Quenched Liquid Waste | Liquid Chemical Waste (Non-halogenated) |
| Unquenched Liquid Waste | Liquid Chemical Waste (Reactive) |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG4-NHS Ester
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of m-PEG4-NHS ester, a common PEGylation reagent. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your experimental outcomes.
Immediate Safety and Handling Protocols
Proper handling of this compound begins with a thorough understanding of its properties and associated hazards. The following table summarizes key safety information derived from the product's Safety Data Sheet (SDS).[1]
| Parameter | Value | Hazard Classification |
| GHS Pictograms | Acute Toxicity, Oral (Category 4), Hazardous to the aquatic environment, long-term (Category 1) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | |
| Storage Temperature | -20°C |
GHS - Globally Harmonized System of Classification and Labelling of Chemicals
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is crucial. The following workflow outlines the key steps for safe handling, use, and disposal.
Caption: Workflow for this compound Handling.
Detailed Methodologies
Receiving and Storage: Upon receipt, immediately store the this compound at -20°C in a desiccated environment to prevent degradation from moisture.
Preparation for Use: Due to the moisture-sensitive nature of NHS esters, it is critical to allow the vial to equilibrate to room temperature before opening.[2][3][4] This prevents condensation of atmospheric moisture onto the product, which can lead to hydrolysis of the reactive NHS ester.
Reconstitution Protocol:
-
Once at room temperature, promptly weigh the desired amount of this compound.
-
Dissolve the reagent in a high-quality, anhydrous (dry) water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]
-
Prepare solutions immediately before use, as the NHS-ester moiety readily hydrolyzes and becomes non-reactive. Do not prepare stock solutions for long-term storage. Discard any unused reconstituted reagent.
Experimental Protocol: this compound reacts with primary amines (-NH2) to form stable amide bonds.
-
Ensure the reaction buffer is free of primary amines (e.g., Tris or glycine), as these will compete with the intended reaction. Suitable buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.0.
-
Add the reconstituted this compound solution to your sample containing the amine-functionalized molecule.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
After the reaction is complete, any unreacted this compound can be quenched by adding an amine-containing buffer such as Tris or glycine.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal plan for this compound waste.
Disposal Procedure:
-
Segregation: All waste generated from the use of this compound, including unused reagent, empty vials, and contaminated labware (e.g., pipette tips, tubes), should be considered chemical waste.
-
Collection: Collect all waste streams in a designated, clearly labeled, and sealed hazardous waste container.
-
Quenching (for unreacted ester): For waste streams containing unreacted this compound, consider quenching with an amine-containing buffer (e.g., Tris) before collection to deactivate the reactive NHS ester.
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
